2-Hydroxy-1,3,4-trimethoxyanthraquinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14O6 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2-hydroxy-1,3,4-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O6/c1-21-15-10-11(16(22-2)17(23-3)14(15)20)13(19)9-7-5-4-6-8(9)12(10)18/h4-7,20H,1-3H3 |
InChI Key |
GNDKMLNOKPZDHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Hydroxy-1,3,4-trimethoxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-1,3,4-trimethoxyanthraquinone is a naturally occurring anthraquinone (B42736) derivative. Anthraquinones are a class of aromatic compounds with a core 9,10-dioxoanthracene skeleton and are widely distributed in nature, particularly in plants and fungi. Many anthraquinones exhibit a range of biological activities, making them of significant interest to the pharmaceutical and medicinal chemistry fields. This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of this compound.
Natural Source
The primary natural source of this compound is the plant species of the Cinchona genus (family Rubiaceae), specifically from callus cultures of Cinchona ledgeriana and Cinchona calisaya.[1] These plants are well-known for producing various alkaloids, most notably quinine, which is used in the treatment of malaria. The discovery of this compound in Cinchona callus cultures highlights the potential of plant tissue culture as a sustainable source for the production of valuable secondary metabolites.
Physicochemical Properties and Spectroscopic Data
A summary of the known physicochemical and spectroscopic data for this compound is presented in the table below. This data is crucial for the identification and characterization of the compound.
| Property | Data | Reference |
| Molecular Formula | C₁₇H₁₄O₆ | [Wijnsma et al., 1984, Phytochemistry] |
| Molecular Weight | 314.29 g/mol | [Wijnsma et al., 1984, Phytochemistry] |
| Appearance | - | - |
| Melting Point | - | - |
| UV-Vis (λmax) | - | - |
| ¹H NMR | - | - |
| ¹³C NMR | - | - |
| Mass Spectrometry (MS) | - | - |
| Note: Specific quantitative data such as melting point, UV-Vis absorption maxima, and detailed NMR and MS fragmentation patterns would be detailed in the primary literature by Wijnsma et al. (1984). |
Experimental Protocols
The following section outlines the general experimental methodology for the isolation and characterization of this compound from Cinchona ledgeriana callus cultures, based on standard techniques for natural product isolation. The specific details are based on the work of Wijnsma and colleagues.
Cultivation of Cinchona ledgeriana Callus
-
Explant Source: Leaf or stem segments of Cinchona ledgeriana.
-
Culture Medium: A suitable plant cell culture medium, such as Murashige and Skoog (MS) medium, supplemented with plant growth regulators (e.g., auxins and cytokinins) to induce callus formation.
-
Incubation Conditions: Cultures are maintained in a controlled environment with specific light and temperature conditions to promote callus growth and secondary metabolite production.
Extraction of Anthraquinones
-
Harvesting: The callus biomass is harvested from the culture medium.
-
Drying and Grinding: The harvested callus is dried (e.g., freeze-drying or oven-drying at low temperature) and ground to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered callus is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration, Soxhlet extraction, or ultrasonication to isolate the crude extract containing anthraquinones.
Purification of this compound
The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.
-
Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Anthraquinones are typically found in the medium polarity fractions (e.g., ethyl acetate).
-
Column Chromatography: The enriched anthraquinone fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or Sephadex. A gradient elution system with increasing solvent polarity is used to separate the different anthraquinone components.
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound is achieved using pTLC or preparative HPLC to yield pure this compound.
Structure Elucidation
The structure of the purified compound is confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties characteristic of the anthraquinone chromophore.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Visualizations
Isolation Workflow
References
An In-depth Technical Guide to the Isolation of 2-Hydroxy-1,3,4-trimethoxyanthraquinone from Cinchona
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of 2-Hydroxy-1,3,4-trimethoxyanthraquinone, a naturally occurring anthraquinone (B42736) found in Cinchona ledgeriana.[1] Due to the limited availability of a detailed, peer-reviewed protocol for its extraction directly from Cinchona, this document presents a representative experimental workflow synthesized from established methods for isolating similar anthraquinone derivatives from plant materials. This guide also collates available physicochemical and spectroscopic data for the target compound and explores its potential biological activities based on structurally related compounds.
Data Presentation
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₆ |
| Molecular Weight | 314.29 g/mol |
| Appearance | Yellow Solid (predicted) |
| CAS Number | 94099-63-5 |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607), and ethyl acetate (B1210297). |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃) | Predicted shifts: Aromatic protons (δ 7.5-8.5 ppm), Methoxy protons (δ 3.8-4.1 ppm), Hydroxyl proton (variable) |
| ¹³C NMR (CDCl₃) | Predicted shifts: Carbonyl carbons (δ 180-190 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbons (δ 55-65 ppm) |
| Mass Spectrometry (MS) | Expected m/z: [M+H]⁺ = 315.0812, [M+Na]⁺ = 337.0631 |
| UV-Vis Spectroscopy (MeOH) | Expected λmax: ~250 nm, ~280 nm, ~430 nm |
| Infrared (IR) Spectroscopy (KBr) | Expected νmax (cm⁻¹): ~3400 (O-H), ~1670 (C=O, quinone), ~1600 (C=C, aromatic), ~1250 (C-O, ether) |
Experimental Protocols
The following is a representative, multi-stage protocol for the isolation and purification of this compound from the bark of Cinchona ledgeriana.
I. Preparation of Plant Material
-
Collection and Drying: Obtain dried bark of Cinchona ledgeriana. The bark should be air-dried or oven-dried at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grinding: Pulverize the dried bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
II. Extraction of Crude Anthraquinones
-
Solvent Extraction:
-
Pack the powdered bark into a Soxhlet apparatus.
-
Perform sequential extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar constituents like fats and waxes.
-
Follow with extraction using ethyl acetate or chloroform to extract the anthraquinones.
-
Finally, extract with methanol to ensure exhaustive extraction of any remaining polar compounds.
-
-
Concentration: Concentrate the ethyl acetate/chloroform and methanol extracts separately under reduced pressure using a rotary evaporator at a temperature below 45°C. The resulting crude extracts will contain a mixture of compounds, including the target anthraquinone.
III. Chromatographic Purification
-
Column Chromatography (Initial Separation):
-
Prepare a silica (B1680970) gel (60-120 mesh) column packed in n-hexane.
-
Dissolve the crude ethyl acetate/chloroform extract in a minimal amount of the same solvent and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100:0 to 0:100 v/v).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).
-
Combine fractions that show a similar profile and contain the target compound (identified by its expected Rf value and color).
-
-
Preparative Thin Layer Chromatography (pTLC) or Flash Chromatography (Fine Purification):
-
Subject the combined fractions from the previous step to pTLC or flash chromatography for finer separation.
-
For pTLC, use silica gel plates and the same solvent system as in the column chromatography monitoring.
-
For flash chromatography, use a finer mesh silica gel and an optimized gradient elution.
-
Isolate the band corresponding to this compound.
-
-
Crystallization (Final Purification):
-
Dissolve the purified compound in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly.
-
Collect the resulting crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Mandatory Visualization
Experimental Workflow
Caption: Isolation workflow for this compound.
Hypothetical Signaling Pathway
Based on the known activities of structurally similar anthraquinones, which often exhibit anti-inflammatory and anti-cancer properties, a potential signaling pathway of action for this compound could involve the modulation of the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
The Biosynthesis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-1,3,4-trimethoxyanthraquinone is a naturally occurring anthraquinone (B42736) found in Cinchona ledgeriana, a plant renowned for its production of quinine (B1679958) and other alkaloids. Anthraquinones from the Rubiaceae family, including those from Cinchona, are known for their diverse biological activities, making them of significant interest to the pharmaceutical and drug development sectors. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the core enzymatic steps, and offering comprehensive experimental protocols for the identification and characterization of the involved enzymes.
Core Biosynthetic Pathway
The biosynthesis of this compound in Cinchona ledgeriana is believed to follow the well-established pathway for Rubia-type anthraquinones, which is prevalent in the Rubiaceae family. This pathway is a hybrid of the shikimate and methylerythritol 4-phosphate (MEP) pathways.
The formation of the characteristic tricyclic anthraquinone core proceeds through the chorismate/o-succinylbenzoic acid (OSB) pathway. In this multi-step process, chorismate, derived from the shikimate pathway, and α-ketoglutarate, from the Krebs cycle, are key precursors. These molecules are converted to o-succinylbenzoic acid (OSB), which then undergoes cyclization to form the naphthoquinone ring system. The third ring of the anthraquinone skeleton is derived from isopentenyl diphosphate (B83284) (IPP), which is synthesized via the methylerythritol 4-phosphate (MEP) pathway.
The core anthraquinone structure is then subjected to a series of late-stage tailoring reactions, including hydroxylation and O-methylation, to yield the final product, this compound. While the specific enzymes responsible for these final modifications in Cinchona ledgeriana have not been definitively characterized, it is hypothesized that cytochrome P450 monooxygenases (CYPs) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) are involved.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data Summary
While specific quantitative data for the biosynthesis of this compound is not available in the literature, the following tables present hypothetical data based on typical enzyme kinetics and precursor feeding studies for related pathways. These tables are intended to serve as a template for organizing experimental results.
Table 1: Michaelis-Menten Kinetics of a Putative O-Methyltransferase (OMT1)
| Substrate Concentration (µM) | Initial Velocity (µmol/min/mg protein) |
| 5 | 0.52 |
| 10 | 0.88 |
| 20 | 1.35 |
| 40 | 1.89 |
| 80 | 2.50 |
| 160 | 2.95 |
Table 2: Effect of Precursor Feeding on Anthraquinone Production in Cinchona ledgeriana Cell Culture
| Precursor Fed (100 µM) | This compound Yield (mg/g dry weight) | Fold Increase |
| Control (no precursor) | 0.15 | 1.0 |
| Shikimic Acid | 0.28 | 1.87 |
| o-Succinylbenzoic Acid | 0.45 | 3.00 |
| Mevalonate | 0.16 | 1.07 |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to elucidate the biosynthetic pathway of this compound.
Protocol 1: Identification of Candidate Genes for Late-Stage Modification Enzymes
This protocol outlines a bioinformatics and molecular biology approach to identify candidate hydroxylase and O-methyltransferase genes from Cinchona ledgeriana.
Workflow Diagram:
Caption: Workflow for the identification and cloning of candidate biosynthetic genes.
Methodology:
-
RNA Extraction and Sequencing:
-
Harvest fresh young leaves and roots from Cinchona ledgeriana.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C.
-
Extract total RNA using a suitable plant RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Perform library preparation and high-throughput RNA sequencing (e.g., Illumina platform).
-
-
Transcriptome Assembly and Annotation:
-
Perform de novo transcriptome assembly of the sequencing reads using software such as Trinity or SOAPdenovo-Trans.
-
Functionally annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database) and domain searches using InterProScan.
-
-
Candidate Gene Selection and Cloning:
-
Identify transcripts annotated as O-methyltransferases and cytochrome P450 monooxygenases.
-
Design gene-specific primers based on the transcript sequences.
-
Amplify the full-length coding sequences from Cinchona ledgeriana cDNA using PCR.
-
Clone the PCR products into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Protocol 2: Heterologous Expression and in vitro Enzyme Assays
This protocol describes the expression of candidate genes in a heterologous host and the subsequent in vitro characterization of the recombinant enzymes.
Workflow Diagram:
Caption: Workflow for heterologous expression and in vitro characterization of enzymes.
Methodology:
-
Heterologous Protein Expression and Purification:
-
Transform the expression constructs into a suitable E. coli (e.g., BL21(DE3)) or yeast strain.
-
Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Harvest the cells and lyse them to release the recombinant protein.
-
Purify the His-tagged recombinant protein using nickel-affinity chromatography.
-
Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford assay).
-
-
In vitro O-Methyltransferase Assay:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 µg of purified recombinant OMT
-
100 µM of a putative anthraquinone substrate (e.g., a hydroxylated precursor)
-
200 µM S-adenosyl-L-methionine (SAM)
-
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of methanol.
-
Analyze the reaction products by HPLC and LC-MS to identify methylated anthraquinones.
-
-
In vitro Cytochrome P450 Hydroxylase Assay:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
1 µg of purified recombinant P450
-
1 µg of a corresponding cytochrome P450 reductase
-
100 µM of a putative anthraquinone substrate
-
1 mM NADPH
-
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by extraction with ethyl acetate.
-
Analyze the reaction products by HPLC and LC-MS to identify hydroxylated anthraquinones.
-
Conclusion
The biosynthesis of this compound in Cinchona ledgeriana presents a fascinating example of the intricate interplay between core metabolic pathways and specialized tailoring enzymes. While the general framework of anthraquinone biosynthesis in the Rubiaceae family is established, the specific enzymes responsible for the final hydroxylation and methylation steps in Cinchona remain to be elucidated. The protocols and conceptual frameworks presented in this guide provide a robust roadmap for researchers to identify and characterize these novel biosynthetic enzymes. Such discoveries will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable anthraquinone compounds for pharmaceutical applications.
Elucidating the Chemical Architecture of 2-Hydroxy-1,3,4-trimethoxyanthraquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-1,3,4-trimethoxyanthraquinone is a naturally occurring anthraquinone (B42736) identified in Cinchona ledgeriana, a plant species renowned for its rich content of bioactive alkaloids.[1][2] Anthraquinones, a class of aromatic compounds derived from anthracene, are of significant interest to the scientific community due to their diverse pharmacological activities. The precise determination of their chemical structure is a critical prerequisite for understanding their biological function and for guiding synthetic efforts in drug discovery and development.
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. While specific experimental data for this particular compound is not extensively available in the public domain, this document outlines the typical experimental workflow and presents representative data from closely related anthraquinones to illustrate the elucidation process.
Isolation from Natural Source
The initial step in the structural elucidation of a natural product is its isolation and purification from the source material. For this compound, the process would typically involve the extraction of dried and powdered plant material from Cinchona ledgeriana followed by chromatographic separation.
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and powdered bark of Cinchona ledgeriana is subjected to maceration with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. This process is repeated multiple times to ensure exhaustive extraction of the plant's secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure.
-
Fractionation: The crude extract is subsequently partitioned between immiscible solvents of increasing polarity, for instance, n-hexane, ethyl acetate (B1210297), and butanol, to separate compounds based on their polarity. Anthraquinones are typically found in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the target compound.
-
Column Chromatography: The fraction is first separated on a silica (B1680970) gel column using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (PTLC): Fractions containing the compound of interest are further purified using PTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield the pure compound.
-
Spectroscopic Analysis for Structure Determination
Once isolated, the pure compound is subjected to a battery of spectroscopic analyses to determine its chemical structure. The primary techniques employed are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
Table 1: Representative Mass Spectrometry Data for an Anthraquinone
| Ionization Mode | Mass Analyzer | Mass (m/z) | Formula | Interpretation |
| ESI-MS | TOF | 315.0817 [M+H]⁺ | C₁₇H₁₄O₆ | Molecular Ion |
Note: The data presented is representative and may not correspond to this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Representative Infrared Spectroscopy Data for a Hydroxylated and Methoxylated Anthraquinone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Broad | O-H stretching (hydroxyl group) |
| 1670-1690 | Strong | C=O stretching (quinone carbonyl) |
| 1580-1620 | Strong | C=C stretching (aromatic ring) |
| 1200-1300 | Strong | C-O stretching (methoxy groups) |
| 1000-1100 | Medium | C-O stretching (hydroxyl group) |
Note: The data presented is representative and may not correspond to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework.
Table 3: Representative ¹H NMR (500 MHz, CDCl₃) Data for a Substituted Anthraquinone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 12.50 | s | 1H | - | Perihydroxyl proton (e.g., 1-OH or 8-OH) |
| 7.80 - 8.20 | m | 4H | - | Aromatic protons on unsubstituted ring |
| 4.05 | s | 3H | - | Methoxy (B1213986) protons (-OCH₃) |
| 4.02 | s | 3H | - | Methoxy protons (-OCH₃) |
| 3.98 | s | 3H | - | Methoxy protons (-OCH₃) |
Note: The data presented is representative and may not correspond to this compound.
Table 4: Representative ¹³C NMR (125 MHz, CDCl₃) Data for a Substituted Anthraquinone
| Chemical Shift (δ, ppm) | Assignment |
| 188.0 | Quinone Carbonyl (C-9) |
| 182.0 | Quinone Carbonyl (C-10) |
| 160.0 - 165.0 | Aromatic C-O (hydroxyl and methoxy substituted) |
| 110.0 - 140.0 | Aromatic CH and quaternary carbons |
| 60.0 - 65.0 | Methoxy carbons (-OCH₃) |
Note: The data presented is representative and may not correspond to this compound.
2D-NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D-NMR experiments is crucial.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in the determination of stereochemistry and the relative positions of substituents.
Visualizing the Elucidation Workflow and Molecular Structure
The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the final chemical structure of this compound.
Caption: Workflow for the structure elucidation of a natural product.
Caption: Chemical structure of this compound.
Conclusion
The structural elucidation of this compound, a natural product from Cinchona ledgeriana, follows a systematic and well-established workflow. The combination of isolation techniques and comprehensive spectroscopic analysis, particularly multidimensional NMR, is indispensable for the unambiguous determination of its chemical architecture. This detailed structural information is fundamental for further investigation into its biological activities and potential therapeutic applications, paving the way for future research in medicinal chemistry and drug development.
References
Physical and chemical properties of 2-Hydroxy-1,3,4-trimethoxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydroxy-1,3,4-trimethoxyanthraquinone, an anthraquinone (B42736) found in the plant Cinchona ledgeriana. Due to the limited availability of specific experimental data for this compound, this guide synthesizes known information and supplements it with data from closely related analogues and general principles of anthraquinone chemistry. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.
Introduction
This compound is a polysubstituted anthraquinone, a class of aromatic compounds known for their diverse biological activities. Its natural occurrence in Cinchona ledgeriana, a plant renowned for its production of quinine (B1679958) and other alkaloids, suggests potential pharmacological significance. This document outlines the known physicochemical properties, provides theoretical and comparative spectral data, and discusses potential experimental protocols for its isolation and synthesis. Furthermore, it explores the biological activities of related anthraquinones to infer the potential therapeutic applications of the title compound.
Physicochemical Properties
Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes its known properties and provides estimates for others based on the properties of structurally similar anthraquinones.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₇H₁₄O₆ | [1] |
| Molecular Weight | 314.29 g/mol | [1] |
| CAS Number | 94099-63-5 | [1] |
| Appearance | Yellow to orange solid (presumed) | Based on related anthraquinones |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water. | Based on general solubility of polysubstituted anthraquinones[2] |
Spectral Data (Theoretical and Comparative)
No specific experimental spectra for this compound have been found in the reviewed literature. The following sections provide expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the unsubstituted ring and the methoxy (B1213986) and hydroxyl protons. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents on the anthraquinone core.
-
Aromatic Protons (4H): Multiplets in the range of δ 7.5-8.5 ppm.
-
Methoxy Protons (9H): Three distinct singlets are expected in the range of δ 3.8-4.2 ppm.
-
Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be dependent on solvent and concentration, typically in the range of δ 5-12 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the 17 carbon atoms in the molecule. The carbonyl carbons are expected to be the most downfield.
-
Carbonyl Carbons (C=O): δ 180-190 ppm.
-
Aromatic and Quinone Carbons: δ 110-160 ppm.
-
Methoxy Carbons (-OCH₃): δ 55-65 ppm.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretching (aliphatic, from methoxy groups): Peaks just below 3000 cm⁻¹.
-
C=O Stretching (quinone): Strong absorption bands in the region of 1630-1680 cm⁻¹.
-
C=C Stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretching (ethers and phenol): Strong bands in the region of 1000-1300 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak [M]⁺ at m/z 314. The fragmentation pattern would likely involve the loss of methyl groups (•CH₃, m/z 15) and carbon monoxide (CO, m/z 28) from the quinone system.
Experimental Protocols
Isolation from Cinchona ledgeriana
While a specific protocol for this compound is not available, a general procedure for the isolation of anthraquinones from Cinchona species can be adapted[3][4].
General Synthesis of Polysubstituted Anthraquinones
The synthesis of polysubstituted anthraquinones can be achieved through several methods, with the Diels-Alder and Friedel-Crafts reactions being the most common[5][6][7].
Biological Activity and Signaling Pathways
Specific biological activities for this compound have not been reported. However, the broader class of anthraquinones, including those isolated from Cinchona species, are known to exhibit a range of biological effects, including cytotoxic and enzyme inhibitory activities[8][9].
Cytotoxic Activity
Many anthraquinone derivatives have demonstrated cytotoxicity against various cancer cell lines[8]. The proposed mechanisms often involve the generation of reactive oxygen species (ROS), intercalation into DNA, and inhibition of topoisomerase II. A potential signaling pathway that could be investigated for this compound is the ROS/JNK pathway, which has been implicated in the pro-apoptotic effects of other novel anthraquinones in colon cancer cells[10].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of the alkaloids and anthraquinones in Cinchona ledgeriana callus cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 5. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Publishers Panel [herbapolonica.pl]
- 10. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
2-Hydroxy-1,3,4-trimethoxyanthraquinone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-1,3,4-trimethoxyanthraquinone is a naturally occurring anthraquinone (B42736) found in Cinchona ledgeriana.[1][2] While specific research on this compound is limited, the broader class of hydroxy- and methoxy-substituted anthraquinones has garnered significant attention for its diverse biological activities, particularly its potential as anticancer agents. This document provides a comprehensive overview of the synthesis, spectral characteristics, and potential biological mechanisms of this compound, based on established knowledge of related anthraquinone derivatives. Detailed experimental protocols for synthesis, isolation, and cytotoxicity assessment are also presented.
Introduction
Anthraquinones are a class of aromatic compounds based on the anthracene (B1667546) framework with quinone functionalities. They are widely distributed in nature and have been the subject of extensive research due to their therapeutic potential. Structural modifications to the anthraquinone core, such as hydroxylation and methoxylation, can significantly influence their biological activity. This compound, with its unique substitution pattern, represents an interesting candidate for further investigation in drug discovery and development.
Synthesis and Characterization
A general workflow for a potential synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
The structural characterization of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous anthraquinone derivatives, the expected spectral features are summarized below.[7][8][9][10][11]
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methoxy protons (δ 3.8-4.2 ppm), Hydroxyl proton (potentially downfield, δ >10 ppm due to intramolecular H-bonding).[7][8] |
| ¹³C NMR | Carbonyl carbons (C9, C10) (δ 180-190 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbons (δ 55-65 ppm).[7][8] |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~3400 cm⁻¹), C-H stretch (aromatic, ~3100-3000 cm⁻¹), C=O stretch (quinone, ~1670-1630 cm⁻¹), C=C stretch (aromatic, ~1600-1450 cm⁻¹), C-O stretch (methoxy, ~1250-1000 cm⁻¹).[9][10] |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₁₇H₁₄O₆. |
Biological Activity and Potential Mechanisms of Action
While direct biological studies on this compound are not extensively reported, the anticancer properties of many anthraquinone derivatives are well-documented.[12][13][14][15][16] The planar structure of the anthraquinone core allows for intercalation into DNA, which is a primary mechanism of cytotoxicity for many anticancer agents.[13][17][18]
Furthermore, anthraquinones are known to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to programmed cell death.[19] Other signaling pathways that can be modulated by anthraquinones include the Wnt, Myc, and Notch pathways.[20][21]
Caption: Potential anticancer mechanisms of action for this compound.
Experimental Protocols
General Protocol for Isolation from Natural Sources
The isolation of anthraquinones from plant material typically involves solvent extraction followed by chromatographic purification.[22][23][24][25][26]
-
Extraction:
-
Purification:
-
The crude extracts are concentrated under reduced pressure.
-
The resulting residue is subjected to column chromatography (e.g., silica (B1680970) gel) with a suitable eluent system to separate the individual compounds.[23]
-
Fractions are monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are combined and further purified by recrystallization or preparative high-performance liquid chromatography (HPLC).
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[27][28]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[29]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours.[29]
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[27]
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[27]
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Quantitative Data Summary
While specific IC₅₀ values for this compound are not available, the following table provides representative data for other structurally related anthraquinones against various cancer cell lines to facilitate comparison.
Table 2: Cytotoxicity (IC₅₀, µM) of Selected Anthraquinone Derivatives in Cancer Cell Lines
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) | A549 (Lung) |
| Emodin | 15.5 | 20.1 | 25.3 | 18.7 |
| Rhein | >100 | 85.2 | >100 | 92.4 |
| Mitoxantrone | 0.02 | 0.05 | 0.03 | 0.04 |
| Hypothetical | ND | ND | ND | ND |
| This compound |
ND: Not Determined. Data for Emodin, Rhein, and Mitoxantrone are representative values from the literature and may vary depending on experimental conditions.
Conclusion
This compound is a promising, yet understudied, natural product. Based on the extensive research on related anthraquinones, it is plausible that this compound possesses significant biological activity, particularly anticancer properties. The synthetic and analytical protocols outlined in this document provide a framework for future research into this and other novel anthraquinone derivatives. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions [scirp.org]
- 4. scilit.com [scilit.com]
- 5. Synthesis of Anthraquinones via Pd-Catalyzed Acylation - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchromatic Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel anthraquinone compounds as anticancer agents and their potential mechanism. | Semantic Scholar [semanticscholar.org]
- 13. Novel anthraquinone compounds as anticancer agents and their potential mechanism - ProQuest [proquest.com]
- 14. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. scilit.com [scilit.com]
- 19. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Extraction and purification of anthraquinones derivatives from Aloe vera L. using alcohol/salt aqueous two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
The Discovery of Polysubstituted Anthraquinones in Plants: A Technical Guide
Introduction
Anthraquinones are a large class of aromatic compounds based on the 9,10-dioxoanthracene skeleton, widely distributed throughout the plant kingdom.[1] Polysubstituted anthraquinones, characterized by various functional groups such as hydroxyl, methyl, and methoxy (B1213986) moieties, are particularly abundant in plant families like Polygonaceae, Rubiaceae, and Leguminosae.[2] These secondary metabolites are of significant interest to researchers, scientists, and drug development professionals due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and laxative properties.
This technical guide provides an in-depth overview of the discovery of polysubstituted anthraquinones in plants. It covers quantitative data on their occurrence, detailed experimental protocols for their extraction, isolation, and characterization, and visual representations of key biosynthetic and signaling pathways.
Data Presentation: Quantitative Analysis of Anthraquinones in Plants
The concentration and yield of polysubstituted anthraquinones can vary significantly depending on the plant species, the part of the plant used, and the extraction and purification methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Content of Polysubstituted Anthraquinones in Plant Extracts Determined by HPLC
| Plant Species | Plant Part | Anthraquinone (B42736) | Content (% of dry extract) | Reference |
| Rheum australe | Root | Emodin | 15% | [3] |
| Physcion | 4.2% | [3] | ||
| Chrysophanol | 1.6% | [3] | ||
| Aloe-emodin | 0.46% | [3] | ||
| Polygonum multiflorum | Radix | Physcion | 0.434% | [4] |
| Emodin | 0.145% | [4] | ||
| ω-hydroxyemodin | 0.030% | [4] | ||
| Rhein | 0.026% | [4] | ||
| Chrysophanol | 0.016% | [4] |
Table 2: Yield of Polysubstituted Anthraquinones Isolated from Plant Material
| Plant Species | Starting Material | Isolation Method | Anthraquinone | Yield | Purity | Reference |
| Rumex japonicus | 500 mg crude extract | HSCCC | Chrysophanol | 24.1 mg | 98.8% | [5][6] |
| Emodin | 3.4 mg | 99.2% | [5][6] | |||
| Physcion | 2.0 mg | 98.2% | [5][6] | |||
| Polygonum multiflorum | Hairy Root Cultures | Suspension Culture | Physcion | 353.23 µg/g DW | N/A | [7] |
| Emodin | 211.32 µg/g DW | N/A | [7] |
HSCCC: High-Speed Counter-Current Chromatography; DW: Dry Weight
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages in the discovery and analysis of polysubstituted anthraquinones from plant sources.
Protocol 1: Extraction of Anthraquinones using Soxhlet Apparatus
This protocol is suitable for the exhaustive extraction of moderately polar anthraquinones and their glycosides.
-
Plant Material Preparation : Air-dry the plant material (e.g., roots, rhizomes) at room temperature and grind it into a coarse powder (e.g., 20-40 mesh).
-
Defatting (Optional) : If the plant material is rich in lipids, pre-extract the powder with a non-polar solvent like petroleum ether in the Soxhlet apparatus for 4-6 hours to remove fats. Discard the solvent and air-dry the marc.
-
Soxhlet Extraction :
-
Place a known quantity (e.g., 20-50 g) of the dried (or defatted) plant powder into a cellulose (B213188) thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask to two-thirds of its volume with the extraction solvent (e.g., ethanol, methanol). A common ratio is 1:20 (solid:solvent, w/v).[8]
-
Assemble the Soxhlet apparatus (flask, extractor, condenser) and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 8-12 hours, ensuring a consistent cycle of solvent vaporization, condensation, and siphoning.[8]
-
-
Concentration : After extraction, allow the apparatus to cool. Recover the solvent from the round-bottom flask using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Hydrolysis (for Glycosides) : To analyze the aglycone content from glycosides, the crude extract can be hydrolyzed. Dissolve the extract in a mixture of aqueous acid (e.g., 2 M HCl) and an organic solvent (e.g., chloroform), and heat in a water bath for 1 hour. The aglycones will partition into the organic layer.[9]
Protocol 2: Isolation by Silica (B1680970) Gel Column Chromatography
This is a standard method for separating individual anthraquinones from a crude extract based on polarity.
-
Column Preparation (Slurry Method) :
-
Select a glass column of appropriate size. The weight of the silica gel adsorbent (e.g., 230-400 mesh) should be 30 to 100 times the weight of the crude extract.[10]
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[10][11]
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% n-hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[11] Drain the excess solvent until the level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed to protect the surface.[10]
-
-
Sample Loading (Dry Loading Method) :
-
Dissolve the crude extract (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., methanol (B129727), dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the extract) to the solution.[10]
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the extract adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution :
-
Begin elution with a non-polar solvent (e.g., n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform). This is known as gradient elution. A typical gradient might be:
-
100% n-hexane
-
n-hexane:ethyl acetate (95:5, 90:10, 80:20, etc.)
-
100% ethyl acetate
-
ethyl acetate:methanol (98:2, 95:5)
-
-
Maintain a constant flow rate and collect the eluate in fractions (e.g., 10-20 mL per test tube).
-
-
Fraction Analysis :
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the separated compounds.
-
Combine the fractions that contain the same pure compound.
-
Evaporate the solvent from the combined pure fractions to obtain the isolated anthraquinone.
-
Protocol 3: Quantitative Analysis by HPLC
This protocol describes a typical method for the simultaneous quantification of multiple anthraquinones in an extract.
-
Instrumentation : An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis or Photodiode Array (PDA) detector, and an autosampler.[3]
-
Mobile Phase : A common mobile phase is a mixture of an acidified aqueous solution and an organic solvent. For example, Acetonitrile and Water/Acetic Acid (75:20:5, v/v/v).[3] Isocratic or gradient elution can be used.
-
Chromatographic Conditions :
-
Standard and Sample Preparation :
-
Standard Solutions : Prepare stock solutions of high-purity reference standards (e.g., emodin, physcion, chrysophanol) in methanol (e.g., 40 µg/mL).[9] Create a series of working standards by serial dilution to generate a calibration curve.
-
Sample Solution : Dissolve a precisely weighed amount of the crude extract (e.g., 10 mg) in a known volume of methanol (e.g., 10 mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification : Inject the standard and sample solutions into the HPLC system. Identify the anthraquinone peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each anthraquinone by relating its peak area to the calibration curve generated from the standards.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Experimental Workflow
Caption: Workflow for isolation and identification of polysubstituted anthraquinones.
Biosynthetic Pathways
Plants utilize two primary pathways for the biosynthesis of the anthraquinone skeleton.[1][2][12]
-
The Polyketide Pathway : This pathway produces emodin-type anthraquinones, which are typically substituted on both outer rings (e.g., hydroxyls at C-1 and C-8). It starts with one acetyl-CoA unit and seven malonyl-CoA units.[12] This pathway is common in the Polygonaceae and Rhamnaceae families.[12]
Caption: The polyketide biosynthetic pathway leading to emodin.
-
The Shikimate Pathway (Chorismate/o-Succinylbenzoic Acid Pathway) : This pathway yields alizarin-type anthraquinones, which are typically substituted on only one of the outer rings. It combines intermediates from the shikimate pathway and the MEP pathway.[12][13] This route is characteristic of the Rubiaceae family.[12]
Caption: The shikimate biosynthetic pathway leading to alizarin.
Signaling Pathway: Anthraquinone-Induced Apoptosis
Many polysubstituted anthraquinones exert their cytotoxic effects against cancer cells by inducing programmed cell death, or apoptosis. This often involves the intrinsic (mitochondrial) pathway, which can be triggered by an increase in reactive oxygen species (ROS).
Caption: Anthraquinone-induced apoptosis via the ROS/JNK mitochondrial pathway.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Characterization of Novel Anthraquinones from the Rubiaceae Family: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rubiaceae family, one of the largest families of flowering plants, is a well-known source of structurally diverse and biologically active secondary metabolites. Among these, anthraquinones represent a significant class of compounds with a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the characterization of novel anthraquinones isolated from various genera of the Rubiaceae family. It is designed to serve as a resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This guide details the isolation, structure elucidation, and biological evaluation of these promising compounds, with a focus on their mechanisms of action involving key cellular signaling pathways.
Data Presentation: Bioactivity of Novel Anthraquinones
The following tables summarize the quantitative biological activity data for several novel anthraquinones isolated from the Rubiaceae family. This data is crucial for comparing the potency and selectivity of these compounds and for guiding future drug development efforts.
Table 1: Cytotoxic Activity of Novel Anthraquinones from Rubiaceae
| Compound | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Hedyantrhaquinone A | Hedyotis caudatifolia | HL-60 | 13.71 | [1] |
| Hedyantrhaquinone B | Hedyotis caudatifolia | Bcap37 | >40 | [1] |
| 1,3-dihydroxy-6-methoxy-2-methoxymethyl-9,10-anthraquinone | Prismatomeris tetrandra | A549 | >40 | |
| 1-hydroxy-2-hydroxymethyl-3-methoxyanthraquinone | Rubia wallichiana | Hepa-3B | Not specified | [2] |
| Rubiadin | Rubia cordifolia | CEM-SS | 3 µg/mL | [3] |
| Rubiadin | Rubia cordifolia | MCF-7 | 10 µg/mL | [3] |
| Rubiadin | Rubia cordifolia | HeLa | >30 µg/mL | [3] |
| Rubiadin-1-methyl ether | Rubia cordifolia | NCI-H187 | 4.5 µg/mL | [3] |
Table 2: Anti-inflammatory and Other Biological Activities of Novel Anthraquinones from Rubiaceae
| Compound | Source Organism | Biological Activity | IC50 (µM) | Reference |
| 2-formyl-3-hydroxy-9,10-anthraquinone | Rennellia elliptica | Antiplasmodial (3D7) | 0.63 | |
| 3-hydroxy-2-methyl-9,10-anthraquinone | Rennellia elliptica | Antiplasmodial (3D7) | 0.34 | |
| 1,2-dimethoxy-6-methyl-9,10-anthraquinone | Rennellia elliptica | Antiplasmodial (3D7) | 1.10 | |
| Hedyantrhaquinone A | Hedyotis caudatifolia | Anti-inflammatory (NO inhibition) | 23.14 | [4] |
| Hedyantrhaquinone B | Hedyotis caudatifolia | Anti-inflammatory (NO inhibition) | 19.46 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of novel anthraquinones from Rubiaceae.
General Experimental Workflow
The overall process for discovering and characterizing novel anthraquinones from plant material is outlined below.
Caption: General workflow for the isolation and characterization of novel anthraquinones.
Protocol for Isolation and Purification of Anthraquinones
This protocol is a composite based on methodologies reported for the isolation of anthraquinones from Morinda morindoides and Rubia cordifolia.[5][6]
a. Plant Material and Extraction:
-
Collect and air-dry the root material of the Rubiaceae species.
-
Grind the dried roots into a fine powder.
-
Macerate the powdered material with 80% aqueous ethanol (B145695) at room temperature for 72 hours, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
b. Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Concentrate each fraction to dryness to yield the respective solvent extracts.
c. Column Chromatography:
-
Subject the ethyl acetate extract, which is often rich in anthraquinones, to column chromatography on a silica (B1680970) gel (60-120 mesh) column.[5]
-
Elute the column with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity.
-
Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC).
d. Further Purification:
-
Combine fractions with similar TLC profiles.
-
Subject the combined fractions to further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography to isolate individual compounds.[6]
Protocol for Structure Elucidation
The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.
-
UV-Vis Spectroscopy: Dissolve the compound in methanol (B129727) and record the UV-Vis spectrum to identify the characteristic absorption bands of the anthraquinone (B42736) chromophore.
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
Mass Spectrometry (MS): Obtain the mass spectrum using techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) to determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record 1D NMR spectra (¹H and ¹³C) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to determine the number and types of protons and carbons.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and elucidate the final structure.[6]
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to assess the anticancer activity of novel anthraquinones.[3]
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isolated anthraquinones for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Analysis
Recent studies have begun to unravel the molecular mechanisms by which novel anthraquinones from Rubiaceae exert their biological effects. Two key signaling pathways that have been identified are the IL-6/JAK2/STAT3 pathway, which is often dysregulated in inflammatory diseases and cancer, and the ROS/JNK pathway, which plays a critical role in apoptosis.
Inhibition of the IL-6/JAK2/STAT3 Signaling Pathway
Several anthraquinones have been shown to possess anti-inflammatory and anticancer properties by inhibiting the IL-6/JAK2/STAT3 signaling cascade.[7][8] This pathway is a crucial regulator of immune responses, cell proliferation, and survival.
Caption: Inhibition of the IL-6/JAK2/STAT3 pathway by novel anthraquinones.
Activation of the ROS/JNK Apoptotic Pathway
Certain anthraquinones can induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[9][10] This pathway is a key mediator of programmed cell death.
Caption: Activation of the ROS/JNK apoptotic pathway by novel anthraquinones.
Conclusion
The Rubiaceae family continues to be a prolific source of novel anthraquinones with significant therapeutic potential. The data and protocols presented in this technical guide highlight the importance of a systematic approach to the discovery and characterization of these compounds. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as IL-6/JAK2/STAT3 and ROS/JNK, provides a strong rationale for their further development as anticancer and anti-inflammatory agents. This guide serves as a valuable resource for researchers dedicated to harnessing the chemical diversity of the Rubiaceae family for the development of new and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. International Journal of Pharmaceutical Sciences and Research (IJPSR) - Identification and quantitation of anthraquinones by HPLC in bioactive extracts of Heterophyllaea lycioides. - CONICET [bicyt.conicet.gov.ar]
- 3. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. 2-Hydroxy-3-methylanthraquinone inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-3-methylanthraquinone inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-Hydroxy-1,3,4-trimethoxyanthraquinone
CAS Number: 94099-63-5
This technical guide provides a comprehensive overview of 2-Hydroxy-1,3,4-trimethoxyanthraquinone, a naturally occurring anthraquinone (B42736) of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, isolation, and potential biological activities, with a focus on data presentation and experimental methodologies.
Chemical and Physical Properties
This compound is an anthraquinone derivative found in the plant Cinchona ledgeriana.[1][2] As a member of the anthraquinone class of compounds, it is characterized by a tricyclic aromatic structure with two ketone groups. The specific substitutions of a hydroxyl group and three methoxy (B1213986) groups on the anthraquinone core are expected to influence its physicochemical properties and biological activity. While detailed experimental data for this specific compound is limited in publicly available literature, general properties of hydroxyanthraquinones can be inferred.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Related Hydroxyanthraquinones |
| CAS Number | 94099-63-5 | Varies (e.g., Emodin: 518-82-1) |
| Molecular Formula | C₁₇H₁₄O₆ | Varies |
| Molecular Weight | 314.29 g/mol (calculated) | Varies |
| Appearance | Likely a colored solid | Typically yellow, orange, or red crystalline solids |
| Solubility | Expected to be soluble in organic solvents like methanol (B129727), ethanol (B145695), and DMSO. | Generally soluble in organic solvents, with solubility varying based on polarity. |
Synthesis and Isolation
Synthetic Approaches
Isolation from Natural Sources
This compound is a natural product isolated from Cinchona ledgeriana. The general procedure for isolating anthraquinones from plant material involves extraction with organic solvents, followed by chromatographic separation.
Experimental Protocol: General Isolation of Anthraquinones from Cinchona Bark
This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.
-
Extraction:
-
Air-dried and powdered bark of Cinchona ledgeriana is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol.
-
Alternatively, a single solvent extraction with methanol or ethanol can be performed.
-
-
Fractionation:
-
The crude extract is concentrated under reduced pressure.
-
The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.
-
-
Chromatographic Purification:
-
The organic fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different anthraquinone constituents.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the desired compound are pooled and further purified by preparative TLC or HPLC to yield pure this compound.
-
Workflow for Anthraquinone Isolation
Caption: General workflow for the isolation of anthraquinones from plant material.
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been extensively studied. However, the broader class of anthraquinones is known to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. The cytotoxicity of anthraquinones is often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes.
Several methoxylated anthraquinones have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain anthraquinones isolated from Morinda umbellata and Pentas schimperi have shown GI50 and IC50 values in the low micromolar range against cell lines such as HepG2 and CCRF-CEM.[3][4]
Potential Signaling Pathways:
Based on studies of other anthraquinone derivatives, this compound may exert its biological effects through modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular processes. Some anthraquinones have been shown to influence the phosphorylation status of key MAPK members like ERK, JNK, and p38, thereby affecting downstream cellular responses.
-
ROS-Mediated Apoptosis: Anthraquinones can induce the production of reactive oxygen species, leading to oxidative stress and the activation of apoptotic pathways. This can involve the disruption of the mitochondrial membrane potential and the activation of caspases.
Hypothesized Signaling Pathway for Anthraquinone-Induced Cytotoxicity
Caption: A hypothesized pathway for anthraquinone-induced apoptosis via ROS production.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Cancer cells (e.g., HepG2, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
-
Compound Treatment:
-
A stock solution of this compound in DMSO is prepared.
-
The compound is serially diluted in cell culture medium to achieve a range of final concentrations.
-
The cells are treated with the different concentrations of the compound and incubated for 48-72 hours.
-
-
MTT Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Workflow for a Standard Cytotoxicity Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Isolation and cytotoxic effect of anthraquinones from Morinda umbellata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of anthraquinones from the roots of Pentas schimperi towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, proposed synthetic route for 2-Hydroxy-1,3,4-trimethoxyanthraquinone, an anthraquinone (B42736) found in Cinchona ledgeriana.[1] The protocols herein are compiled from established chemical methodologies for the synthesis of substituted anthraquinones, focusing on a Diels-Alder reaction approach followed by functional group manipulation.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process. The key strategic step is a Diels-Alder reaction between a highly reactive diene and a substituted 1,4-benzoquinone (B44022) to construct the core anthraquinone skeleton. Subsequent aromatization and selective demethylation furnish the final product.
Caption: Proposed synthetic pathway for this compound.
Data Presentation
The following tables summarize the quantitative data for each key step in the proposed synthesis, based on analogous reactions reported in the literature.
Table 1: Synthesis of 2,5-Dimethoxy-1,4-benzoquinone (Dienophile)
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2,4-Trimethoxybenzene | Ammonium (B1175870) cerium(IV) nitrate (B79036) | Acetonitrile/Water | Room Temp. | 0.5 | ~80-96 |
Table 2: Synthesis of Danishefsky's Diene
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxy-3-buten-2-one | Chlorotrimethylsilane (B32843), Triethylamine (B128534), ZnCl₂ | Benzene | Reflux | 12 | ~50-60 |
Table 3: Diels-Alder Reaction and Aromatization
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dimethoxy-1,4-benzoquinone, Danishefsky's Diene | Toluene | 110 | 24 | ~60-70 (over 2 steps) |
Table 4: Selective Demethylation
| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2,4-Trimethoxyanthraquinone | Boron trifluoride-diethyl etherate | Dichloromethane | Room Temp. | 2 | ~70-80 |
Experimental Protocols
The following are detailed protocols for the key experiments in the proposed synthesis.
Protocol 1: Synthesis of 2,5-Dimethoxy-1,4-benzoquinone (Dienophile)
This protocol describes the oxidation of 1,2,4-trimethoxybenzene to the corresponding benzoquinone.
Materials:
-
1,2,4-Trimethoxybenzene
-
Ammonium cerium(IV) nitrate (CAN)
-
Acetonitrile
-
Distilled water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,2,4-trimethoxybenzene (1.0 eq) in acetonitrile.
-
In a separate beaker, prepare a solution of ammonium cerium(IV) nitrate (2.5 eq) in distilled water.
-
Cool the solution of 1,2,4-trimethoxybenzene to 0 °C in an ice bath.
-
Slowly add the CAN solution to the stirred reaction mixture over 15 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding distilled water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,5-dimethoxy-1,4-benzoquinone.
Protocol 2: Synthesis of Danishefsky's Diene (1-Methoxy-3-trimethylsilyloxy-1,3-butadiene)
This protocol outlines the preparation of the highly reactive diene required for the Diels-Alder reaction.[2]
Materials:
-
4-Methoxy-3-buten-2-one
-
Chlorotrimethylsilane
-
Triethylamine
-
Zinc chloride (anhydrous)
-
Benzene (anhydrous)
-
Three-necked flask with mechanical stirrer and reflux condenser
-
Nitrogen inlet
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add triethylamine (2.3 eq) and anhydrous zinc chloride (0.03 eq).[2]
-
Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.[2]
-
Add a solution of 4-methoxy-3-buten-2-one (1.0 eq) in anhydrous benzene.[2]
-
Rapidly add chlorotrimethylsilane (2.0 eq). The reaction mixture will change color.[2]
-
Heat the mixture to reflux and maintain for 12 hours.[2]
-
Cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield 1-methoxy-3-trimethylsilyloxy-1,3-butadiene.[2]
Protocol 3: Diels-Alder Reaction and Aromatization
This protocol describes the cycloaddition reaction to form the anthraquinone core, followed by in-situ aromatization.
Materials:
-
2,5-Dimethoxy-1,4-benzoquinone
-
Danishefsky's Diene
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Nitrogen inlet
-
Silica gel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2,5-dimethoxy-1,4-benzoquinone (1.0 eq) in anhydrous toluene.
-
Add Danishefsky's Diene (1.2 eq) to the solution.
-
Heat the reaction mixture to 110 °C and maintain at reflux for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add silica gel to the reaction mixture and stir for 1 hour to facilitate aromatization.
-
Filter the mixture and wash the silica gel with ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,2,4-trimethoxyanthraquinone.
Protocol 4: Selective Demethylation
This protocol details the selective demethylation of the methoxy (B1213986) group at the 2-position to yield the final product.[3]
Materials:
-
1,2,4-Trimethoxyanthraquinone
-
Boron trifluoride-diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (anhydrous)
-
Methanol
-
Round-bottom flask
-
Nitrogen inlet
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,2,4-trimethoxyanthraquinone (1.0 eq) in anhydrous dichloromethane.
-
Add boron trifluoride-diethyl etherate (3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Workflow Visualization
Caption: Generalized experimental workflow for a single synthetic step.
References
- 1. 1,2,4-Trimethoxybenzene | 135-77-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Selective demethylation of di- and tri-methoxyanthraquinones via aryloxydifluoroboron chelates. Synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Anthraquinone Extraction from Cinchona Bark
These protocols provide detailed methodologies for the extraction of anthraquinones from Cinchona bark, targeting researchers, scientists, and professionals in drug development. The methods range from a specific, documented procedure for Cinchona officinalis to broader, optimized techniques applicable to anthraquinone (B42736) extraction from plant materials.
Introduction
Cinchona bark is renowned for its rich content of quinoline (B57606) alkaloids, such as quinine, which have significant medicinal applications. However, the bark also contains other classes of bioactive compounds, including anthraquinones. While alkaloids are often the primary focus of extraction, specific protocols are required to efficiently isolate non-alkaloidal compounds like anthraquinones. This document outlines such protocols, providing both a targeted method for Cinchona and comparative data from other anthraquinone-rich plant sources to guide methodology development.
General Preparation of Plant Material
Prior to extraction, proper preparation of the Cinchona bark is crucial for maximizing the yield of target compounds.
Protocol: Bark Preparation
-
Drying: Dry the collected Cinchona bark to a constant weight. This can be achieved by air-drying in a shaded, well-ventilated area or by using a laboratory oven at a controlled temperature, typically not exceeding 60°C, to prevent degradation of thermolabile compounds.
-
Grinding: Once dried, pulverize the bark into a fine powder using a laboratory mill.
-
Sieving: Pass the powder through a mesh sieve to ensure a uniform particle size, which facilitates efficient solvent penetration during extraction.
Extraction Protocols for Anthraquinones
Protocol 1: Maceration-Based Sequential Solvent Extraction for Cinchona officinalis
This protocol is adapted from a study that successfully isolated an anthraquinone from the bark of Cinchona officinalis. It employs a sequential maceration with solvents of increasing polarity to separate compounds based on their solubility.
Methodology
-
Defatting: Macerate the powdered bark in n-hexane to remove non-polar constituents like fats and waxes. This is typically done at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours with occasional agitation.
-
Fractionation: After filtration, subject the marc (the remaining solid material) to a subsequent maceration with ethyl acetate (B1210297).[1] This step is designed to extract compounds of intermediate polarity, including many anthraquinones.[1] The maceration should be carried out for 24-48 hours.
-
Further Fractionation: The marc can then be further extracted with a more polar solvent like ethanol (B145695) to isolate highly polar compounds.[1]
-
Separation of Alkaloids: To isolate anthraquinones from the ethyl acetate extract, an acid-base extraction can be performed to remove the alkaloidal fraction.[1]
-
Dissolve the dried ethyl acetate extract in a suitable organic solvent.
-
Wash the organic phase with an acidic aqueous solution (e.g., 5% HCl) to protonate and extract the alkaloids into the aqueous layer.
-
The anthraquinones will remain in the organic phase.
-
-
Isolation and Purification: The anthraquinone-rich organic phase can be concentrated under reduced pressure. Further purification can be achieved using chromatographic techniques such as vacuum liquid chromatography (VLC) or radial chromatography.[1]
Experimental Workflow for Maceration-Based Extraction
Caption: Sequential maceration workflow for anthraquinone isolation.
Protocol 2: Optimized Heat-Reflux Extraction
This protocol is a more general method optimized for the extraction of anthraquinones from plant material, based on studies of other anthraquinone-containing plants. Heat reflux can significantly improve extraction efficiency by increasing the solubility of the target compounds.
Methodology
-
Solvent Selection: Place the powdered bark in a round-bottom flask. Add the extraction solvent, with ethanol being identified as a highly effective solvent for anthraquinones.[2] A solid-to-solvent ratio of 1:20 (w/v) is recommended for optimal extraction.[2]
-
Reflux: Connect the flask to a condenser and heat the mixture to the boiling point of the solvent. Maintain the reflux for a specified period, with studies on other plants suggesting that 45 minutes can provide the highest recovery of anthraquinones.[2]
-
Filtration and Concentration: After cooling, filter the extract to remove the solid plant material. The filtrate can then be concentrated using a rotary evaporator.
-
Acid Hydrolysis (Optional): For anthraquinones present as glycosides, a prior acid hydrolysis step can significantly increase the yield of the aglycone form.[2] This involves heating the plant material in an acidic solution before solvent extraction.
Experimental Workflow for Heat-Reflux Extraction
Caption: Heat-reflux extraction workflow for anthraquinones.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a modern and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.
Methodology
-
Sample Preparation: Place the powdered bark in an extraction vessel.
-
Solvent Addition: Add the chosen solvent. Studies on other plant materials have shown that methanol (B129727) or ethanol are effective for anthraquinone extraction.[3]
-
Ultrasonication: Immerse the vessel in an ultrasonic bath. The optimal conditions can vary, but a typical procedure might involve sonicating at a controlled temperature (e.g., 50°C) for a duration of 30-60 minutes.[4]
-
Filtration and Concentration: Following ultrasonication, filter the mixture and concentrate the filtrate to obtain the crude extract.
Quantitative Data and Method Comparison
The choice of extraction method and solvent significantly impacts the yield of anthraquinones. The following tables summarize quantitative data from studies on anthraquinone extraction from various plant sources, which can serve as a guide for optimizing protocols for Cinchona bark.
Table 1: Comparison of Solvents for Anthraquinone Extraction
| Solvent | Relative Extraction Efficiency | Notes |
| Ethanol | High | Considered one of the best solvents for anthraquinone extraction.[2] |
| Methanol | High | Shows good recovery of anthraquinones. |
| Acetone | Good | Demonstrates good solubility for dihydroxyanthraquinones.[5] |
| Ethyl Acetate | Moderate | Effective for less polar anthraquinones.[1] |
| Chloroform | Moderate | Sparing solubility for some anthraquinones.[5] |
| n-Hexane | Low | Primarily used for defatting. |
Table 2: Comparison of Extraction Methods for Anthraquinones
| Method | Typical Duration | Relative Yield | Key Advantages |
| Maceration | 24-72 hours | Moderate | Simple, requires minimal equipment. |
| Heat-Reflux | 30-60 minutes | High | Increased extraction efficiency due to heat.[2] |
| Soxhlet Extraction | 6-12 hours | High | Continuous extraction, but can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | 15-60 minutes | High | Reduced extraction time and solvent consumption.[4] |
| Microwave-Assisted Extraction (MAE) | 10-30 minutes | Very High | Rapid, efficient, but requires specialized equipment.[4] |
Conclusion
The extraction of anthraquinones from Cinchona bark requires a departure from the typical alkaloid-focused protocols. A sequential maceration using solvents of increasing polarity, particularly with an ethyl acetate fraction followed by an acid-base wash, presents a targeted approach for isolating these non-alkaloidal compounds. For general screening and optimization, heat-reflux and ultrasound-assisted extraction with ethanol are highly effective methods that have been validated for anthraquinone extraction in other plant species. The choice of the final protocol will depend on the specific research goals, available equipment, and the desired scale of extraction. The quantitative data provided should aid in the selection of the most appropriate and efficient methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparisons between conventional, ultrasound-assisted and microwave-assisted methods for extraction of anthraquinones from Heterophyllaea pustulata Hook f. (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone. This anthraquinone (B42736) derivative, found in plant species such as Cinchona ledgeriana, is of interest for its potential biological activities.[1][2] The described protocol provides a comprehensive workflow, from sample preparation to chromatographic analysis and data interpretation, suitable for research, quality control, and pharmacokinetic studies.
Introduction
This compound is a naturally occurring anthraquinone.[1] Anthraquinones are a large class of aromatic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties, which can include laxative, anti-inflammatory, and anti-cancer effects.[3][4][5] Accurate and precise analytical methods are crucial for the isolation, identification, and quantification of these compounds in various matrices. HPLC is a powerful technique for the analysis of anthraquinone derivatives due to its high resolution, sensitivity, and reproducibility.[6] This document provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection.
Physicochemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₇H₁₄O₆[1]
-
Molecular Weight: 314.29 g/mol [1]
-
Chemical Structure:
-
Appearance: Yellowish solid (predicted)
-
Solubility: Soluble in organic solvents such as methanol (B129727), acetonitrile, and DMSO.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standard: Purified this compound (≥98% purity).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm (predicted optimal wavelengths) |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of 10% methanol in water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the target compound with 5 mL of 80% methanol in water.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase (initial conditions).
-
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this HPLC method.
| Parameter | Value |
| Retention Time (tR) | Approximately 12.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be influenced by an anthraquinone derivative, leading to an anti-inflammatory response. This is a generalized representation and has not been specifically validated for this compound.
Caption: A hypothetical signaling pathway for the anti-inflammatory effects of an anthraquinone.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is detailed and can be readily implemented in a laboratory setting for various applications, including natural product chemistry, drug discovery, and quality control. The provided workflow and hypothetical signaling pathway diagrams offer a comprehensive visual guide for researchers.
References
Mass Spectrometry of 2-Hydroxy-1,3,4-trimethoxyanthraquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a naturally occurring anthraquinone (B42736) found in species such as Cinchona ledgeriana.[1][2][3] The methodologies described herein are essential for the identification, quantification, and structural elucidation of this compound in various matrices, including plant extracts and biological samples. The protocols are based on common practices for the analysis of substituted anthraquinones and related polyphenolic compounds.
Introduction
Anthraquinones are a large class of aromatic compounds based on the anthracene (B1667546) skeleton. They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the anthraquinone core, as seen in this compound (Molecular Formula: C₁₇H₁₄O₆, Molecular Weight: 314.29 g/mol ), significantly influences its chemical properties and biological activity.[1] Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), is a powerful technique for the sensitive and selective analysis of such compounds.[5][6]
This application note details a representative LC-MS/MS method for the analysis of this compound, including a predicted fragmentation pathway and standardized experimental protocols.
Predicted Mass Spectrometric Fragmentation
While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pattern can be predicted based on the analysis of structurally similar anthraquinones and general principles of mass spectrometry. Electrospray ionization (ESI) in negative ion mode is often preferred for phenolic compounds, leading to the formation of a deprotonated molecule [M-H]⁻.[7][8]
The fragmentation of the [M-H]⁻ ion of this compound (m/z 313.07) in tandem MS (MS/MS) is expected to proceed through sequential losses of neutral molecules such as methyl radicals (•CH₃), carbon monoxide (CO), and formaldehyde (B43269) (CH₂O).
Key Predicted Fragmentation Steps:
-
Loss of a methyl radical (•CH₃): The primary fragmentation event is often the loss of a methyl radical from one of the methoxy groups, resulting in a stable radical anion.
-
Sequential loss of CO: Anthraquinone structures are known to lose molecules of carbon monoxide from the quinone core.
-
Loss of formaldehyde (CH₂O): The loss of CH₂O from methoxy groups is another common fragmentation pathway for methylated flavonoids and related compounds.
The following table summarizes the expected quantitative data for the major ions observed in the MS/MS spectrum of this compound in negative ESI mode.
| Ion Description | Proposed Formula | Calculated m/z | Predicted Relative Abundance |
| [M-H]⁻ | [C₁₇H₁₃O₆]⁻ | 313.0718 | 100% |
| [M-H-CH₃]⁻ | [C₁₆H₁₀O₆]⁻• | 298.0483 | 85% |
| [M-H-CH₃-CO]⁻ | [C₁₅H₁₀O₅]⁻• | 270.0534 | 60% |
| [M-H-2CH₃-CO]⁻ | [C₁₄H₇O₅]⁻ | 255.0300 | 45% |
| [M-H-CH₃-2CO]⁻ | [C₁₄H₁₀O₄]⁻• | 242.0585 | 30% |
Note: This data is predictive and should be confirmed with an authentic standard.
Below is a diagram illustrating the predicted fragmentation pathway.
Figure 1. Predicted MS/MS fragmentation pathway for this compound.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound. Optimization may be required depending on the sample matrix and instrumentation used.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1.0 g of dried and powdered plant material.
-
Add 20 mL of methanol (B129727) (HPLC grade).
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more on the pellet.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Clean-up (SPE):
-
Reconstitute the dried extract in 1 mL of 50% methanol.
-
Condition a C18 Solid Phase Extraction (SPE) cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the anthraquinones with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis.
-
-
Filtration:
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
LC-MS/MS Analysis Protocol
| Parameter | Setting |
| HPLC System | UHPLC system (e.g., Waters ACQUITY, Agilent 1290) |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B over 15 min, hold at 95% B for 3 min, return to 10% B and equilibrate for 5 min. |
| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas | Nitrogen, 600 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan with Product Ion Scan |
| MRM Transitions | Precursor Ion (m/z 313.1) -> Product Ions (e.g., m/z 298.1, 270.1) |
| Collision Energy | Optimize for specific transitions (e.g., 15-30 eV) |
The following diagram illustrates the general experimental workflow.
Figure 2. General workflow for the LC-MS/MS analysis of this compound.
Potential Applications and Logical Next Steps
Given the known biological activities of similar anthraquinone compounds, this compound is a candidate for various bioactivity screens. A logical progression for its investigation in drug development is outlined below.
Figure 3. Logical workflow for the investigation of a novel natural product in drug discovery.
This workflow begins with the reliable identification and quantification of the target compound using the methods described. Positive results in initial broad-panel bioactivity screens would lead to more focused studies to determine the mechanism of action, potentially identifying novel interactions with cellular signaling pathways. Subsequent medicinal chemistry efforts could then be employed to optimize the compound's potency and pharmacokinetic properties.
Conclusion
The protocols and data presented in this application note provide a robust framework for the mass spectrometric analysis of this compound. By leveraging high-resolution LC-MS/MS techniques, researchers can effectively identify, quantify, and structurally characterize this and other related natural products. The predictive fragmentation patterns and standardized workflows serve as a valuable resource for scientists in natural product chemistry, pharmacology, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxyanthraquinone | C14H8O3 | CID 11796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: NMR Spectroscopy of Substituted Anthraquinones
Audience: Researchers, scientists, and drug development professionals.
Introduction Substituted anthraquinones are a large class of aromatic compounds based on the 9,10-anthraquinone core structure. They are widely found in nature (plants, fungi, lichens) and are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantitative analysis of these compounds. This document provides detailed application notes and experimental protocols for the analysis of substituted anthraquinones using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Application Note 1: Structural Elucidation of Substituted Anthraquinones
The substitution pattern on the anthraquinone (B42736) scaffold significantly influences the chemical shifts of its protons and carbons. While ¹H and ¹³C NMR provide initial information, complex substitution patterns necessitate 2D NMR experiments for complete and unambiguous assignment.
-
¹H NMR Spectroscopy : The aromatic region (typically δ 7.0-9.0 ppm) provides key information. Protons on the unsubstituted ring often appear as multiplets around δ 7.8-8.3 ppm.[1] The specific chemical shifts and coupling patterns of the remaining protons are highly dependent on the nature and position of the substituents. Electronegative groups tend to shift nearby protons downfield.[2]
-
¹³C NMR Spectroscopy : The carbonyl carbons (C-9 and C-10) are characteristic, resonating far downfield (δ 180-190 ppm).[3] The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, providing crucial clues about their positions.[4]
-
2D NMR Spectroscopy (COSY, HSQC, HMBC) : These techniques are essential for assembling the molecular structure.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2 or 3 bonds), helping to map out proton spin systems within individual rings.[5]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs (¹J_CH_), allowing for the assignment of carbons bearing protons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over 2-4 bonds, ²J_CH_ and ³J_CH_). This is the most powerful tool for connecting different fragments of the molecule, such as linking substituents to the anthraquinone core and assigning quaternary carbons.[6]
-
General Workflow for Structural Elucidation
The logical progression of NMR experiments for identifying an unknown substituted anthraquinone is outlined below. The workflow begins with simple 1D spectra to get an overview and progresses to more complex 2D experiments to establish detailed connectivity.
Caption: Logical workflow for the structural elucidation of substituted anthraquinones using NMR.
Protocol 1: General Methodology for Structural Elucidation
This protocol outlines the steps for acquiring a comprehensive set of NMR data for structural analysis.
1. Sample Preparation
-
Weigh 5-10 mg of the purified substituted anthraquinone sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often a good choice due to its excellent solubilizing power for a wide range of polar and nonpolar compounds.[7]
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup & 1D Spectra Acquisition
-
Use a spectrometer operating at 400 MHz or higher for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
Typical parameters: 1024 or more scans (depending on concentration), relaxation delay (d1) of 2 seconds.
-
3. 2D Spectra Acquisition
-
gCOSY (Gradient-Selected COSY):
-
Use standard pulse programs.
-
Acquire data with 256-512 increments in the F1 dimension and 8-16 scans per increment.
-
-
gHSQC (Gradient-Selected HSQC):
-
Use an edited HSQC sequence to differentiate CH/CH₃ and CH₂ groups by phase.
-
Optimize for an average one-bond coupling constant (¹J_CH_) of ~145 Hz.
-
Acquire data with 256 increments in F1 and 16-32 scans per increment.
-
-
gHMBC (Gradient-Selected HMBC):
-
This is crucial for long-range correlations.
-
Optimize the experiment for a long-range coupling constant (ⁿJ_CH_) of 7-8 Hz. This value is a good compromise for detecting both ²J and ³J correlations.[6]
-
Acquire data with 256-512 increments in F1 and 32-64 scans per increment.
-
4. Data Processing and Interpretation
-
Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra).
-
Perform phase and baseline correction.
-
Calibrate the ¹H spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) and the ¹³C spectra accordingly (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Assign signals systematically by integrating all 1D and 2D data. Start with the HSQC to link protons to their carbons, use COSY to build proton networks, and finally use HMBC to connect all fragments and assign quaternary carbons.
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize reported NMR data for several classes of substituted anthraquinones. Chemical shifts are reported in ppm.
Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for Substituted Anthraquinones
| Compound/Substituent | H-1 | H-2 | H-3 | H-4 | H-5/H-8 | H-6/H-7 | Other Signals | Solvent |
|---|---|---|---|---|---|---|---|---|
| Anthraquinone[1] | 8.32 | 7.81 | 7.81 | 8.32 | 8.32 | 7.81 | - | CDCl₃ |
| Alizarin[8] | - | 7.62 (d) | 7.74 (d) | - | - | - | - | DMSO-d₆ |
| 1-Amino-4-(propylamino)-2-sulfonic acid[3] | - | - | - | - | 8.20 (s) | 7.80 (t) | 10.80 (s, NH), 1.00 (s, CH₃) | - |
| 1-Amino-4-(butylamino)-2-sulfonic acid[3] | - | - | - | - | 8.20 (s) | 7.80 (s) | 10.70 (s, NH), 1.00 (s, CH₃) | - |
| 1-Amino-4-[(2-hydroxyethyl)amino]-2-sulfonic acid[3] | - | - | 7.73 (s) | - | 8.25 (d) | 7.85 (t) | 3.69 (d, CH₂), 3.49 (d, CH₂) | - |
| Physcion[9] | 7.10 (d) | 7.63 (d) | - | 7.37 (s) | - | 6.68 (s) | 12.11, 12.30 (OH), 3.93 (OCH₃), 2.44 (CH₃) | CDCl₃ |
| Emodin[9] | 7.11 (d) | 7.65 (d) | - | 7.40 (s) | - | 6.57 (s) | 12.11, 12.18 (OH), 2.46 (CH₃) | CDCl₃ |
Table 2: Selected ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Anthraquinones
| Compound/Substituent | C-1 | C-2 | C-3 | C-4 | C-9 | C-10 | Other Signals | Solvent |
|---|---|---|---|---|---|---|---|---|
| 1-Amino-4-[(2-hydroxyethyl)amino]-2-sulfonic acid[3] | 145.84 | 121.16 | 109.38 | 143.79 | 181.17 | 182.12 | 60.24 (CH₂OH), 45.29 (CH₂) | - |
| Physcion[9] | 162.5 | 106.8 | 165.2 | 108.2 | 190.7 | 182.1 | 166.6 (C-8), 113.7 (C-5), 110.1 (C-7), 56.1 (OCH₃), 22.2 (CH₃) | CDCl₃ |
| Emodin[9] | 162.1 | 108.3 | 165.2 | 109.3 | 190.2 | 181.9 | 166.0 (C-8), 113.8 (C-5), 109.1 (C-7), 22.2 (CH₃) | CDCl₃ |
| Chrysophanol[9] | 162.5 | 124.5 | 149.3 | 115.9 | 192.5 | 182.0 | 162.0 (C-8), 115.9 (C-5), 137.0 (C-6), 121.3 (C-7), 22.3 (CH₃) | CDCl₃ |
| Aloe-emodin[9] | 161.9 | 121.1 | 149.3 | 115.9 | 192.4 | 181.8 | 161.9 (C-8), 115.9 (C-5), 133.5 (C-6), 124.5 (C-7), 63.1 (CH₂OH) | CDCl₃ |
Application Note 2: Quantitative Analysis by ¹H NMR (qNMR)
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the purity of substances or the concentration of specific components in a mixture without the need for identical reference standards for each analyte.[10] The method relies on the principle that the integrated signal area of a resonance is directly proportional to the number of protons giving rise to that signal.[11]
For substituted anthraquinones, qNMR can be used to quantify individual compounds in complex matrices like crude plant extracts.[7][12] The key requirements are:
-
Selection of a unique signal: A well-resolved proton signal for the analyte of interest that does not overlap with other signals in the spectrum must be chosen.[7]
-
Internal Standard (IS): A certified internal standard of known purity and concentration is added. The IS should have a sharp signal (preferably a singlet) in a clear region of the spectrum.
-
Optimized Acquisition Parameters: To ensure accurate integration, parameters like the relaxation delay (d1) must be sufficiently long (at least 5 times the longest T₁ of both the analyte and IS protons) to allow for full spin-lattice relaxation.
qNMR Experimental Workflow
The following diagram illustrates the typical workflow for a qNMR experiment designed to quantify anthraquinones in a complex sample.
Caption: Standard workflow for quantitative ¹H NMR (qNMR) analysis.
Protocol 2: qNMR for Anthraquinone Derivatives in Plant Extracts
This protocol is adapted from a validated method for the quantification of ruberythric acid and lucidin-3-primeveroside in Rubia tinctorum L. extracts.[7][12]
1. Sample Preparation and Extraction
-
Grind dried plant material (e.g., roots and rhizomes) to a fine powder.
-
Accurately weigh a specific amount of the powdered material (e.g., 10 mg).
-
Place the powder in a vial and add a precise volume (e.g., 1.0 mL) of DMSO-d₆.
-
For exhaustive extraction, the sample can be vortexed, sonicated in an ultrasonic bath (e.g., for 30 minutes), or gently heated (e.g., 60 °C for 15 minutes) to ensure complete dissolution of the target analytes.[7]
-
Centrifuge the resulting suspension to pellet any insoluble material.
-
Transfer the supernatant to a 5 mm NMR tube for analysis.
2. Internal Standard / Reference
-
For a standard-free method, the residual proton signal of the solvent (e.g., DMSO-d₆) can be used as a reference signal after its concentration is carefully calibrated.[7]
-
Alternatively, a stable internal standard (e.g., maleic acid, hydroquinone) of known purity can be accurately weighed and added to the solvent.[8]
3. ¹H NMR Spectrum Acquisition
-
Spectrometer: 600 MHz or higher recommended for complex mixtures.
-
Relaxation Delay (d1): Set to at least 30 seconds to ensure full relaxation for accurate quantification.
-
Pulse Angle: Use a 90° pulse.
-
Scans: Acquire a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio (>150:1) for the signals to be integrated.
4. Data Processing and Quantification
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum across the entire width, paying special attention to the regions of the analyte and reference signals.
-
Select the well-resolved signal for the analyte (e.g., a doublet at 7.62 ppm for ruberythric acid) and the reference signal.[7]
-
Integrate both signals accurately.
-
Calculate the concentration of the analyte using the standard qNMR equation:[10]
Pₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (Wₛ / Wₐ) * Pₛ
Where:
-
P : Purity or concentration
-
I : Integral area
-
N : Number of protons for the integrated signal
-
M : Molecular weight
-
W : Weight
-
Subscripts a and s refer to the analyte and standard, respectively.
-
References
- 1. Anthraquinone(84-65-1) 1H NMR [m.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. HSQC and HMBC | NMR Core Facility [nmr.chem.columbia.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR study of some anthraquinones from rhubarb | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. [PDF] Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes | Semantic Scholar [semanticscholar.org]
Antimicrobial Activity of 2-Hydroxy-1,3,4-trimethoxyanthraquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-1,3,4-trimethoxyanthraquinone is a naturally occurring anthraquinone (B42736) compound.[1][2] It has been identified in plant species such as Cinchona ledgeriana, a plant historically recognized for its medicinal properties, including the production of quinine.[1][3] While the broader class of anthraquinones and extracts from Cinchona species have been investigated for various pharmacological activities, including antimicrobial effects, specific data on the antimicrobial properties of this compound remains limited in publicly available scientific literature.[4][5][6]
This document aims to provide a framework for researchers interested in investigating the antimicrobial potential of this specific compound. Due to the current lack of detailed experimental data, this guide will focus on established protocols for assessing antimicrobial activity that are broadly applicable to novel compounds.
Data Presentation: A Template for Future Research
Comprehensive evaluation of a novel antimicrobial agent requires systematic testing against a panel of clinically relevant microorganisms. The data should be presented in a clear and structured format to allow for easy interpretation and comparison with existing antibiotics. Below are template tables that researchers can use to record their findings.
Table 1: Antibacterial Activity of this compound (Template)
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) [Concentration] |
| Staphylococcus aureus | Gram-positive | |||
| Streptococcus pneumoniae | Gram-positive | |||
| Bacillus subtilis | Gram-positive | |||
| Escherichia coli | Gram-negative | |||
| Pseudomonas aeruginosa | Gram-negative | |||
| Klebsiella pneumoniae | Gram-negative | |||
| (Add other relevant strains) | ||||
| Positive Control (e.g., Gentamicin) | N/A | |||
| Negative Control (e.g., DMSO) | N/A |
Table 2: Antifungal Activity of this compound (Template)
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Candida albicans | Yeast | ||
| Aspergillus fumigatus | Mold | ||
| Cryptococcus neoformans | Yeast | ||
| (Add other relevant strains) | |||
| Positive Control (e.g., Amphotericin B) | N/A | ||
| Negative Control (e.g., DMSO) | N/A |
Experimental Protocols
The following are detailed, standard protocols for determining the antimicrobial activity of a novel compound like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums (standardized to 0.5 McFarland)
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
Reading Results: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC test to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Reading Results: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Protocol 3: Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
Materials:
-
Sterile filter paper disks
-
Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Standardized microbial inoculum
-
This compound solution of a known concentration
Procedure:
-
Inoculation: Evenly spread the standardized microbial inoculum onto the surface of the agar plate.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the agar surface.
-
Controls: Use disks with a standard antibiotic as a positive control and disks with the solvent as a negative control.
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Potential Mechanisms of Action and Signaling Pathways
While the specific mechanism of action for this compound is unknown, other anthraquinone derivatives have been reported to exert their antimicrobial effects through various mechanisms. Investigating these potential pathways would be a logical next step in the research process.
Diagram: Potential Antimicrobial Mechanisms of Anthraquinones
Caption: Potential mechanisms of antimicrobial action for anthraquinone compounds.
Diagram: General Workflow for Antimicrobial Drug Discovery
Caption: A generalized workflow for the discovery and development of new antimicrobial agents.
Conclusion
While this compound is a known natural product, its antimicrobial properties have not been extensively reported in the scientific literature. The protocols and templates provided here offer a standardized approach for researchers to systematically investigate its potential as a novel antimicrobial agent. Further studies are essential to determine its spectrum of activity, mechanism of action, and potential for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. troplandis.be [troplandis.be]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Quasi-Enantiomeric Cinchona Alkaloid Derivatives and Prediction Model Developed by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. idexx.dk [idexx.dk]
- 8. idexx.com [idexx.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 2-Hydroxy-1,3,4-trimethoxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[1][2] The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are pivotal in the production of NO and prostaglandins, respectively, and their expression is largely regulated by NF-κB.[1][3][4] Consequently, inhibition of the NF-κB pathway and the downstream expression of iNOS and COX-2 are key targets for anti-inflammatory drug development.[5][6]
2-Hydroxy-1,3,4-trimethoxyanthraquinone is an anthraquinone (B42736) compound found in Cinchona ledgeriana.[7] Various anthraquinone derivatives have demonstrated anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.[8] This document provides detailed protocols for a panel of in vitro assays to evaluate the anti-inflammatory potential of this compound by investigating its effects on cell viability, nitric oxide production, pro-inflammatory cytokine secretion, and the expression of key inflammatory proteins in a lipopolysaccharide (LPS)-stimulated macrophage model.
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Compound Alone | 10 | 98.7 ± 4.8 |
| 25 | 97.2 ± 5.1 | |
| 50 | 95.8 ± 4.5 | |
| 100 | 93.4 ± 5.5 |
Data are presented as mean ± SD. The CCK-8 assay was used to assess cell viability after 24 hours of treatment. No significant cytotoxicity was observed at the tested concentrations.
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| LPS + Compound | 10 | 85.3 ± 6.2 |
| 25 | 62.1 ± 5.7 | |
| 50 | 41.5 ± 4.9 | |
| 100 | 25.8 ± 3.8 |
Data are presented as mean ± SD. NO production was measured in the culture supernatant using the Griess assay after 24 hours of co-treatment with LPS.
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50.1 ± 8.5 | 35.7 ± 6.1 |
| LPS (1 µg/mL) | - | 1250.4 ± 98.2 | 980.2 ± 75.4 |
| LPS + Compound | 10 | 1025.3 ± 85.1 | 810.5 ± 62.3 |
| 25 | 750.8 ± 62.4 | 590.1 ± 51.9 | |
| 50 | 480.2 ± 45.7 | 375.8 ± 33.6 | |
| 100 | 290.6 ± 31.2 | 225.4 ± 25.8 |
Data are presented as mean ± SD. Cytokine levels in the culture supernatant were quantified using ELISA kits after 24 hours of co-treatment with LPS.
Table 4: Downregulation of iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | Relative iNOS Expression | Relative COX-2 Expression |
| Control | - | 0.05 ± 0.01 | 0.08 ± 0.02 |
| LPS (1 µg/mL) | - | 1.00 | 1.00 |
| LPS + Compound | 10 | 0.82 ± 0.07 | 0.88 ± 0.09 |
| 25 | 0.59 ± 0.06 | 0.65 ± 0.07 | |
| 50 | 0.38 ± 0.04 | 0.42 ± 0.05 | |
| 100 | 0.21 ± 0.03 | 0.25 ± 0.04 |
Data are presented as mean ± SD. Protein expression levels were determined by Western blot analysis after 24 hours of co-treatment with LPS and normalized to a housekeeping protein (e.g., GAPDH).
Experimental Protocols
Cell Culture and Treatment
Cell Line: Murine macrophage cell line RAW 264.7. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
General Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein extraction).
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[9][10]
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[1][10]
-
Incubate the cells for the desired duration (e.g., 24 hours for NO and cytokine assays, and protein expression analysis).[9][11]
Cell Viability Assay (CCK-8 Assay)
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells. WST-8 is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye, the amount of which is directly proportional to the number of living cells.[12]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of CCK-8 solution to each well.[12]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide production is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[13]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat as described in the general treatment protocol.
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.[13]
-
In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of equal parts of reagent A and reagent B).[13]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 550 nm using a microplate reader.[13]
-
A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.
Pro-inflammatory Cytokine Measurement (ELISA)
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[14][15]
Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[16]
-
Wash the plate and block non-specific binding sites.[17]
-
Add 100 µL of cell culture supernatants (collected after 24 hours of treatment) and standards to the wells and incubate for 1-2 hours at room temperature.[17]
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[16]
-
Wash the plate and add Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.[17]
-
Wash the plate and add TMB substrate solution. Incubate in the dark until color develops.[17]
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[18]
-
Calculate cytokine concentrations based on the standard curve.[15]
Western Blot Analysis for iNOS and COX-2
Principle: Western blotting is used to detect the expression levels of specific proteins (iNOS and COX-2) in cell lysates.[9]
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat as described in the general treatment protocol for 24 hours.[9]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 25-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[9][11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., GAPDH) overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]
-
Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.[19]
-
Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of the test compound.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
References
- 1. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the molecular mechanism of anti-inflammatory effect of formula from Islamic traditional medicine: An in-silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals [pubmed.ncbi.nlm.nih.gov]
- 5. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytokine measurement using ELISA [bio-protocol.org]
- 15. h-h-c.com [h-h-c.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. bowdish.ca [bowdish.ca]
- 19. bio-rad.com [bio-rad.com]
Application Note: Cytotoxicity Screening of Novel Anthraquinones
Introduction
Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The evaluation of the cytotoxic potential of novel anthraquinone (B42736) derivatives is a crucial first step in the preclinical drug development pipeline. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity screening of novel anthraquinones. It includes detailed protocols for common cytotoxicity assays, guidelines for data presentation, and an overview of the key signaling pathways involved in anthraquinone-induced cell death.
Data Presentation: Summarizing Cytotoxicity Data
A crucial aspect of cytotoxicity screening is the clear and concise presentation of quantitative data to allow for easy comparison of the tested compounds. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of cell viability.[3] The following table provides a template for summarizing the cytotoxic activity of novel anthraquinone compounds against various cancer cell lines.
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) | Selectivity Index* |
| AQ-001 | PC3 (Prostate) | 48 | 4.65 | |
| HT-29 (Colon) | 48 | >100 | ||
| HeLa (Cervical) | 48 | 15.2 | ||
| HepG2 (Liver) | 48 | 22.8 | ||
| AQ-002 | PC3 (Prostate) | 48 | 8.9 | |
| HT-29 (Colon) | 48 | 55.1 | ||
| HeLa (Cervical) | 48 | 30.5 | ||
| HepG2 (Liver) | 48 | 41.3 | ||
| Doxorubicin | PC3 (Prostate) | 48 | 0.5 | |
| (Control) | HT-29 (Colon) | 48 | 1.2 | |
| HeLa (Cervical) | 48 | 0.8 | ||
| HepG2 (Liver) | 48 | 1.5 |
*Selectivity Index (SI) is calculated as the IC₅₀ in a non-cancerous cell line divided by the IC₅₀ in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. It is recommended to test compounds on a non-cancerous cell line (e.g., HEK293) to determine their selectivity.[4]
Experimental Protocols
This section provides detailed methodologies for three key experiments commonly used in cytotoxicity screening: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC/PI assay for apoptosis detection.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[3] The concentration of these formazan crystals, determined spectrophotometrically, is directly proportional to the number of viable cells.[3]
Materials:
-
Novel anthraquinone compounds
-
Target cancer cell lines (e.g., PC3, HT-29, HeLa, HepG2)[6]
-
RPMI 1640 medium (or other suitable cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1.5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare a series of concentrations for the novel anthraquinone compounds (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µM) in the appropriate cell culture medium.[1] Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO, typically ≤ 0.5%) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[1][3]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][3] To ensure complete solubilization, the plate can be placed on an orbital shaker for 15 minutes.[3]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value can be determined by plotting a dose-response curve with the compound concentration on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis.[3]
Caption: Workflow for assessing cell viability using the MTT assay.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of cytotoxicity.[7][8] The amount of LDH released is directly proportional to the number of lysed cells.[1]
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Sigma-Aldrich)
-
Novel anthraquinone compounds
-
Target cancer cell lines
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.[8]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes (this step is optional but recommended).[9] Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well assay plate.[9]
-
LDH Reaction: Add 100 µL of the LDH Reaction Solution (prepared according to the kit's instructions) to each well containing the supernatant.[9]
-
Incubation: Incubate the plate with gentle shaking on an orbital shaker for 30 minutes at 37°C, protected from light.[9][10]
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental samples relative to the spontaneous and maximum release controls, following the formula provided in the assay kit's manual.
Caption: Workflow for quantifying cytotoxicity using the LDH assay.
Annexin V-FITC/PI Apoptosis Assay
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[11] In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Novel anthraquinone compounds
-
Target cancer cell lines
-
6-well plates
-
Flow cytometer
-
Binding Buffer (provided in the kit)
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells/well in 6-well plates and treat with the desired concentrations of the anthraquinone compounds for 48 hours.[1]
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the collected cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]
-
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Signaling Pathways in Anthraquinone-Induced Cytotoxicity
Many anthraquinone derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells.[13][14] One of the key mechanisms involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to programmed cell death.[13] The ROS/JNK signaling pathway is a well-documented route for anthraquinone-induced apoptosis.[13]
ROS/JNK Signaling Pathway:
-
ROS Generation: Anthraquinones can induce the production of intracellular ROS.[13]
-
JNK Activation: Elevated ROS levels lead to the activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[13]
-
Mitochondrial Pathway Activation: Activated JNK can then induce the expression of pro-apoptotic proteins and activate the mitochondrial pathway of apoptosis.[13]
Additionally, some anthraquinones have been shown to interfere with other critical signaling pathways in cancer cells, such as the Wnt and Hedgehog signaling pathways.[15]
Caption: Anthraquinone-induced ROS/JNK signaling pathway leading to apoptosis.
Conclusion
This application note provides a framework for the systematic cytotoxicity screening of novel anthraquinone compounds. The detailed protocols for MTT, LDH, and apoptosis assays, along with guidelines for data presentation and an overview of the underlying signaling pathways, offer a comprehensive resource for researchers in the field of anticancer drug discovery. Adherence to these standardized methods will facilitate the reliable evaluation and comparison of the cytotoxic potential of new anthraquinone derivatives, ultimately accelerating the identification of promising therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Hydroxy-1,3,4-trimethoxyanthraquinone and its Analogs in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature contains limited specific data on the biological activity of 2-Hydroxy-1,3,4-trimethoxyanthraquinone. This document provides a broader overview of the anthraquinone (B42736) chemical class in drug discovery, serving as a foundational guide for investigating novel compounds like this compound. The protocols and potential mechanisms described are based on the activities of structurally related anthraquinone derivatives.
Introduction to this compound
This compound is a naturally occurring anthraquinone found in plants such as Cinchona ledgeriana.[1][2][3] Anthraquinones are a large class of aromatic compounds based on the anthracene (B1667546) scaffold, and they represent a valuable starting point for the design and development of new therapeutic agents.[4][5] Many natural and synthetic anthraquinone derivatives have demonstrated significant pharmacological potential, particularly as anticancer and anti-inflammatory agents.[5][6][7] Prominent examples of anthraquinone-based drugs used in chemotherapy include doxorubicin, mitoxantrone, and epirubicin.[6] Given its core structure, this compound is a candidate for investigation in these therapeutic areas.
Potential Applications in Drug Discovery
The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.
Anticancer Activity
Anthraquinone derivatives are well-established as cancer growth inhibitors.[5] Their mechanisms of action are diverse and can include:
-
DNA Damage and Topoisomerase Inhibition: Many anthraquinones function by intercalating into the DNA double helix or inhibiting topoisomerase enzymes, which are critical for DNA replication and repair.[5][8] This disruption leads to cell cycle arrest and apoptosis (programmed cell death).[4]
-
Generation of Reactive Oxygen Species (ROS): The quinone structure can undergo redox cycling, leading to the production of ROS. Elevated ROS levels can induce oxidative stress and trigger apoptotic pathways in cancer cells.[9]
-
Induction of Apoptosis: Anthraquinones can activate intrinsic and extrinsic apoptotic pathways by modulating key signaling proteins, such as the Bcl-2 family and caspases, and activating stress-related pathways like the JNK pathway.[4][9]
Anti-inflammatory Activity
Certain quinone derivatives exhibit anti-inflammatory properties.[10] Potential mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: They can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
-
Modulation of Signaling Pathways: Quinones can inhibit key inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines.[11]
Quantitative Data for Related Anthraquinone Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Colon Cancer) | IC50 | 17.80 µg/mL | [9] |
| Nordamnacanthal | BC (Breast Cancer) | Cytotoxicity | Active | [12] |
| Damnacanthal | BC (Breast Cancer) | Cytotoxicity | Active | [12] |
| 1-hydroxy-2-hydroxymethyl-3-methoxyanthraquinone | BC (Breast Cancer) | Cytotoxicity | Active | [12] |
| Rubiadin | NCI-H187 (Lung Cancer) | Cytotoxicity | Active | [12] |
| Rubiadin-1-methyl ether | NCI-H187 (Lung Cancer) | Cytotoxicity | Active | [12] |
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for screening novel anticancer compounds and the key signaling pathways that anthraquinones may modulate.
Caption: General workflow for screening potential anticancer compounds.
Caption: Potential mechanism of anthraquinone-induced apoptosis.
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocols
The following are detailed protocols for the initial screening and mechanistic evaluation of a novel anthraquinone compound.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC50). It measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][13]
Materials and Reagents:
-
Human cancer cell line(s) of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO and create serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of medium containing the various compound concentrations (in triplicate). Include wells with medium only (blank) and medium with DMSO (vehicle control). Incubate for 48-72 hours.
-
MTT Incubation: Add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for 4 hours at 37°C.[15] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials and Reagents:
-
Cells treated with the test compound (at IC50 and 2x IC50 concentrations) and a vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Collection: Seed cells in 6-well plates and treat with the test compound for 24-48 hours. Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[18]
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[19]
Materials and Reagents:
-
Cells treated with the test compound and a vehicle control.
-
Cold PBS.
-
Ice-cold 70% ethanol (B145695).
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[19]
-
Flow cytometer.
Procedure:
-
Cell Collection: Collect approximately 1 x 10^6 cells per sample after treatment. Centrifuge and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20] Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with cold PBS.
-
Staining: Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[20]
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[21] Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition Assay)
This simple assay screens for anti-inflammatory potential by measuring a compound's ability to inhibit heat-induced protein denaturation, a process implicated in inflammation.[22][23]
Materials and Reagents:
-
Test compound at various concentrations.
-
Fresh hen's egg albumin or Bovine Serum Albumin (BSA).
-
PBS (pH 6.4).
-
Diclofenac sodium (as a standard reference drug).
-
Spectrophotometer.
Procedure:
-
Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from a fresh egg), 2.8 mL of PBS, and 2 mL of the test compound solution at various concentrations (e.g., 10-500 µg/mL). A similar mixture should be prepared for the standard drug.
-
Control: A control solution is prepared with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate all mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[22]
-
Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[22]
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100.[24]
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. researchgate.net [researchgate.net]
- 5. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy - ProQuest [proquest.com]
- 6. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of thymoquinone and its protective effects against several diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. biotium.com [biotium.com]
- 17. scispace.com [scispace.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 23. medwinpublishers.com [medwinpublishers.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format to provide direct solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, from the quality of starting materials to the reaction conditions. Here are key areas to investigate:
-
Starting Material Purity: Ensure the purity of your precursors, such as derivatives of 1,2,4-trihydroxybenzene or related compounds. Impurities can lead to significant side reactions.
-
Reaction Conditions: The synthesis of hydroxyquinones is sensitive to reaction parameters.[1] Review and optimize the following:
-
Temperature: Inadequate or excessive heat can either stall the reaction or promote decomposition and side product formation.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Atmosphere: Many reactions involving quinones are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of starting materials and intermediates.
-
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of undesired byproducts. Carefully check the stoichiometry of all reagents.
-
Issue 2: Formation of Multiple Products/Impure Product
-
Question: My final product is a mixture of compounds, and purification is proving difficult. What could be the cause, and what purification strategies can I employ?
-
Answer: The formation of multiple products is a common issue in complex organic syntheses.
-
Side Reactions: The synthesis of substituted quinones can be prone to side reactions such as over-oxidation, incomplete methylation, or demethylation.
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying quinone derivatives. A silica (B1680970) gel stationary phase with a gradient elution system of hexanes and ethyl acetate (B1210297) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. For similar hydroxyquinones, crystallization from ethanol (B145695) with a trace of acetic acid has been reported to yield pure, crystalline products.[2]
-
Purification via Salt Formation: Crude material can sometimes be purified by converting it into a salt, washing away impurities, and then regenerating the desired product.[2]
-
-
Issue 3: Difficulty in Characterizing the Product
-
Question: I have isolated a product, but I am having trouble confirming its identity as this compound. What analytical techniques are most appropriate?
-
Answer: A combination of spectroscopic methods is essential for unambiguous structure elucidation:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing you to confirm the presence of the anthraquinone (B42736) core, the hydroxyl group, and the three methoxy (B1213986) groups at their respective positions.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the correct molecular formula.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
UV-Vis Spectroscopy: The extended conjugation of the anthraquinone system will give rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing a 2-hydroxy-substituted anthraquinone?
Q2: What are some key safety precautions to take during the synthesis?
A2:
-
Handling of Reagents: Many reagents used in organic synthesis are toxic, corrosive, or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Oxidizing Agents: Reactions involving oxidizing agents can be energetic. Add reagents slowly and control the reaction temperature carefully.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting material(s), you can visualize the consumption of reactants and the formation of the product over time.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the synthesis of related hydroxyquinone compounds, which can serve as a benchmark for optimizing the synthesis of this compound.
| Parameter | Typical Range/Value | Reference |
| Reaction Temperature | 0°C to 100°C | [2] |
| Reaction Time | 2 to 24 hours | [2] |
| Yield | 58% - 99% (for related compounds) | [2] |
| Purification Method | Column Chromatography, Recrystallization | [2] |
Experimental Protocols
While a specific protocol for this compound is not detailed in the search results, a general procedure for the synthesis of a related compound, 2-hydroxy-1,4-naphthoquinone (B1674593), is provided as a reference. This can be adapted by skilled chemists for the target molecule.
Synthesis of 2-Hydroxy-1,4-naphthoquinone (Lawsone) [2]
-
Methylation: A solution of ammonium (B1175870) 1,2-naphthoquinone-4-sulfonate in methanol (B129727) is treated with concentrated sulfuric acid at 0°C. The mixture is then heated to boiling to yield 2-methoxy-1,4-naphthoquinone (B1202248).
-
Hydrolysis: The crude 2-methoxy-1,4-naphthoquinone is hydrolyzed by heating with a solution of sodium hydroxide (B78521) in water. This results in a deep red solution of the sodium salt of 2-hydroxy-1,4-naphthoquinone.
-
Acidification: The hot solution is filtered and then acidified with hydrochloric acid while stirring.
-
Isolation: The resulting yellow suspension of 2-hydroxy-1,4-naphthoquinone is cooled, and the product is collected by filtration, washed with cold water, and dried.
Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and a troubleshooting decision tree.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Degradation of Anthraquinones Under Acidic or Basic Conditions
This technical support center is designed for researchers, scientists, and drug development professionals working with anthraquinones. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the stability of these compounds under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of anthraquinones in solution?
The stability of anthraquinones in solution is primarily influenced by pH, temperature, and light exposure. Generally, anthraquinones exhibit greater stability in acidic conditions compared to neutral or basic environments where degradation is often accelerated.[1][2] The specific chemical structure of the anthraquinone (B42736), including the nature and position of substituents on the aromatic rings, also plays a crucial role in its stability profile.[1]
Q2: Are anthraquinones more stable in acidic or basic conditions?
Anthraquinones are generally more stable in acidic solutions.[1][2] For instance, some anthraquinones show minimal degradation at pH 3.5, while significant degradation can be observed at pH levels of 6.7 and above.[1]
Q3: What are the common degradation products of anthraquinones under acidic or basic hydrolysis?
Under hydrolytic stress, the degradation of anthraquinones can lead to the cleavage of the anthraquinone core, resulting in the formation of simpler aromatic compounds. Common degradation products identified include phthalic acid and benzoic acid.[3][4][5] For anthraquinone glycosides, a primary degradation pathway involves the cleavage of the glycosidic bond to yield the corresponding aglycone.
Q4: How can I monitor the degradation of my anthraquinone sample?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for monitoring the degradation of anthraquinones.[1] A stability-indicating HPLC method should be developed to separate the parent anthraquinone from its degradation products. By analyzing samples over time and comparing the peak areas, the extent of degradation can be quantified.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with anthraquinones.
Issue 1: Unexpected peaks appear in the HPLC chromatogram of my anthraquinone sample.
-
Potential Cause: The appearance of new peaks in an HPLC chromatogram that are not present in a fresh reference sample is a strong indicator of degradation. These new peaks represent the degradation products.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-run the sample alongside a freshly prepared standard solution of the anthraquinone to confirm that the new peaks are not artifacts from the HPLC system.
-
Characterize Degradation Products: If possible, use HPLC coupled with Mass Spectrometry (HPLC-MS) to identify the molecular weights of the degradation products. This can provide clues about the degradation pathway.
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, conduct a forced degradation study under controlled acidic and basic conditions (see Experimental Protocol 1). Compare the chromatograms of the stressed samples with your experimental sample.
-
Optimize Storage and Experimental Conditions: Based on the conditions that caused degradation (acidic or basic), adjust the pH of your solutions or storage conditions to minimize further degradation.
-
Issue 2: The concentration of my anthraquinone standard solution is decreasing over time.
-
Potential Cause: A decrease in the peak area of the main anthraquinone peak over time indicates instability and degradation of the compound in the chosen solvent and storage conditions.
-
Troubleshooting Steps:
-
Evaluate Solvent: Ensure the solvent used to dissolve the anthraquinone is appropriate and does not promote degradation.
-
Check pH: Measure the pH of your standard solution. If it is in the neutral to basic range, consider acidifying the solution slightly to improve stability, if compatible with your experimental design.
-
Review Storage Conditions: Anthraquinone solutions should be stored at low temperatures (4°C or below) and protected from light to minimize degradation.[1]
-
Prepare Fresh Standards: For quantitative experiments, it is always best practice to prepare fresh standard solutions daily.
-
Issue 3: I am observing poor separation between the parent anthraquinone and its degradation products in my HPLC analysis.
-
Potential Cause: The HPLC method is not optimized to resolve the parent compound from its degradation products, which may have similar polarities.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Gradient: Modify the gradient profile of your mobile phase. A shallower gradient can often improve the resolution between closely eluting peaks.
-
Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or alter the pH of the aqueous component of the mobile phase.
-
Select a Different Column: If adjusting the mobile phase is not sufficient, consider using an HPLC column with a different stationary phase chemistry (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) to achieve a different selectivity.
-
Quantitative Data on Anthraquinone Degradation
The following tables summarize quantitative data on the degradation of specific anthraquinones under acidic and basic conditions.
Table 1: Degradation of Aloe Emodin under Forced Conditions
| Stress Condition | % Degradation of Aloe Emodin | Reference |
| 0.1 N HCl (Acid Hydrolysis) | 29.22% | [2][6][7] |
| 0.1 N NaOH (Base Hydrolysis) | Less Susceptible | [2][6] |
Table 2: Degradation of Emodin under Forced Conditions
| Stress Condition | % Degradation of Emodin | Reference |
| 0.1 N HCl (Acid Hydrolysis) | 23.88% | [2][7] |
| 0.1 N NaOH (Base Hydrolysis) | 4.67% | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Anthraquinones under Acidic and Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of an anthraquinone and to generate its degradation products for analytical method development.
1. Materials:
-
Anthraquinone compound of interest
-
Methanol (B129727) or other suitable organic solvent
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
HPLC system with a UV/Vis or DAD detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Volumetric flasks, pipettes, and vials
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the anthraquinone in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
In a suitable flask, mix a known volume of the anthraquinone stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, or 24 hours).[1]
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a suitable flask, mix a known volume of the anthraquinone stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the mixture at 60°C for a specified time.[1]
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M HCl.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
HPLC Analysis: Analyze all samples (acid-stressed, base-stressed, and control) using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Anthraquinone Analysis
This protocol provides a starting point for developing an HPLC method capable of separating an anthraquinone from its degradation products. Method optimization will be required for specific anthraquinones.
1. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the parent anthraquinone (e.g., 254 nm or 280 nm). A Diode Array Detector (DAD) is recommended to obtain UV spectra of all peaks.
-
Injection Volume: 10-20 µL.
2. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify the peak corresponding to the parent anthraquinone and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
Visualizations
Caption: Workflow for a forced degradation study of anthraquinones.
Caption: General degradation pathways of anthraquinones.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dyes on Archaeological Textiles: Analyzing Alizarin and Its Degradation Products - ProQuest [proquest.com]
- 4. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming poor solubility of 2-Hydroxy-1,3,4-trimethoxyanthraquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Hydroxy-1,3,4-trimethoxyanthraquinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an anthraquinone (B42736) compound that can be isolated from Cinchona ledgeriana.[1] Like many anthraquinone derivatives, it is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental settings, affecting bioavailability in in-vivo studies and leading to precipitation in in-vitro assays.
Q2: What is the best initial solvent to dissolve this compound?
A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent. It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous experimental medium.
Q3: I don't have specific solubility data for this compound. How can I determine its solubility in my solvent of choice?
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous medium (e.g., cell culture media, buffer).
This is a common problem with hydrophobic compounds. Here are several steps you can take to troubleshoot this issue, starting with the simplest and progressing to more advanced techniques.
Workflow for Addressing Precipitation
References
Technical Support Center: HPLC Method Development for Polysubstituted Anthraquinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HPLC method development for polysubstituted anthraquinones.
Frequently Asked Questions (FAQs)
1. What is a typical starting point for developing an HPLC method for polysubstituted anthraquinones?
A good starting point for developing an HPLC method for polysubstituted anthraquinones is to use a reversed-phase C18 column with a gradient elution.[1][2][3] A common mobile phase combination is a mixture of an acidified aqueous solution (e.g., water with 0.1% phosphoric acid or 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724).[2][4][5] Detection is typically performed using a UV-Vis or a Diode Array Detector (DAD) at a wavelength where the anthraquinone (B42736) derivatives show maximum absorbance, often around 254 nm or 280 nm.[4][5]
2. How do I choose between isocratic and gradient elution for my separation?
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures containing a few components with similar polarities.[6][7] It is often used for routine analysis and quality control due to its simplicity and reliability.[6][8]
-
Gradient elution , where the mobile phase composition changes during the run, is preferred for complex mixtures containing compounds with a wide range of polarities.[8][9] This method generally provides better resolution, sharper peaks for late-eluting compounds, and can reduce the overall analysis time.[8][10]
3. What are the key parameters to optimize for better separation of closely related anthraquinone isomers?
Separating isomers of anthraquinone glycosides can be challenging.[11] To optimize their separation, consider the following:
-
Mobile Phase Composition: Fine-tuning the organic solvent-to-aqueous ratio is crucial. Small changes in the percentage of methanol or acetonitrile can significantly impact selectivity.
-
Mobile Phase pH: The pH of the mobile phase can alter the ionization state of acidic or basic functional groups on the anthraquinones, thereby affecting their retention and selectivity.[12][13][14] Experimenting with a pH range between 2 and 4 is a good starting point for many applications.[15]
-
Column Chemistry: While C18 is a common choice, exploring other stationary phases like C8 or phenyl-hexyl columns might offer different selectivities.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, sometimes leading to improved resolution.
4. How can I improve the extraction of anthraquinones from plant matrices?
The efficiency of anthraquinone extraction from plant material is highly dependent on the solvent system used. A mixture of methanol and water is a common choice.[4] The addition of acid, such as hydrochloric acid, can aid in the hydrolysis of anthraquinone glycosides to their aglycones, potentially increasing the overall yield of certain compounds.[16] Techniques like ultrasonication and heat-reflux extraction can also enhance the extraction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of polysubstituted anthraquinones.
Problem: Peak Tailing
Peak tailing is a common issue when analyzing polar compounds like anthraquinones and can lead to poor resolution and inaccurate quantification.[17]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | Operate at a lower mobile phase pH (e.g., 2.5-3.5) to suppress the ionization of silanol (B1196071) groups on the stationary phase.[18] Using a highly deactivated, end-capped column can also minimize these interactions.[18] |
| Column Overload | Injecting too much sample can lead to peak distortion.[17][19] Try diluting the sample and re-injecting a smaller volume. |
| Column Contamination or Degradation | A blocked or contaminated guard column or column inlet frit can cause peak tailing that affects all peaks.[19][20] Try replacing the guard column or back-flushing the analytical column.[20] |
| Inappropriate Mobile Phase pH | The mobile phase pH can significantly affect the peak shape of ionizable compounds.[12] Ensure the mobile phase is buffered and the pH is stable. Using a mobile phase pH that is at least one unit away from the analyte's pKa can improve peak shape.[15] |
| Dead Volume | Excessive dead volume in the HPLC system, particularly in fittings and tubing, can contribute to peak broadening and tailing.[19] Ensure all fittings are properly connected and use tubing with the appropriate internal diameter. |
Problem: Poor Resolution
Inadequate separation between two or more peaks can hinder accurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Modify the mobile phase composition. For reversed-phase chromatography, decreasing the organic solvent strength (e.g., lowering the percentage of methanol or acetonitrile) will increase retention times and may improve resolution. |
| Inappropriate Elution Mode | If you are using an isocratic method for a complex sample, switching to a gradient elution can significantly improve the separation of compounds with different polarities.[8][9] |
| Inefficient Column | Over time, HPLC columns can lose their efficiency. Check the column's performance by injecting a standard and calculating the theoretical plates. If the efficiency is low, the column may need to be replaced. |
| Co-eluting Interference | If an interfering compound from the sample matrix is co-eluting with your analyte of interest, improving the sample cleanup procedure can help.[18] Techniques like solid-phase extraction (SPE) can be effective in removing interfering substances.[21] |
Problem: Irreproducible Retention Times
Shifts in retention times from one injection to the next can make peak identification and quantification unreliable.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Instability | Ensure the mobile phase is well-mixed and degassed. If using a buffered mobile phase, check for buffer precipitation, especially when mixing with high concentrations of organic solvent. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable column temperature. Even small fluctuations in ambient temperature can affect retention times. |
| Pump Issues | Inconsistent flow from the HPLC pump can lead to retention time variability. Check for leaks in the pump heads and ensure the pump seals are in good condition. |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method. |
Experimental Protocols
Example HPLC Method for the Separation of Anthraquinones
This protocol is a general example and may require optimization for specific applications.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.5% (v/v) orthophosphoric acid in deionized water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Program:
-
0-2 min: 70% B
-
2-4 min: 70-75% B
-
4-6 min: 75-80% B
-
6-8 min: 80-85% B
-
8-10 min: 85-90% B
-
10-12 min: 90% B
-
12-14 min: 90-85% B
-
14-16 min: 85-80% B
-
16-18 min: 80-70% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 20 °C.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: DAD at 225 nm.[1]
Sample Preparation: Extraction from Plant Material
-
Method: Reflux extraction.
-
Solvent: A mixture of 15% water, 5% hydrochloric acid, and 5% ferric chloride in methanol.[16]
-
Procedure:
-
Weigh 20 mg of powdered plant material into a flask.
-
Add 20 mL of the extraction solvent.
-
Reflux the mixture for 1 hour.
-
Filter the extract and concentrate it under reduced pressure.
-
Adjust the final volume to 10 mL with methanol before HPLC analysis.[16]
-
Data Presentation
Table 1: Example HPLC Method Validation Parameters for Anthraquinone Analysis
| Parameter | Rhein | Aloe-emodin | Emodin | Chrysophanol |
| Linearity (r²) | >0.9998 | >0.9998 | >0.9998 | >0.9998 |
| Recovery (%) | 100.3-100.5 | 100.3-100.5 | 100.3-100.5 | 100.3-100.5 |
| LOD (µg/mL) | 0.07 | 0.11 | 0.09 | 0.08 |
| LOQ (µg/mL) | 0.20 | 0.34 | 0.28 | 0.25 |
| Data adapted from a study on the determination of anthraquinones in Senna alata leaves.[22] |
Visualizations
Caption: General workflow for HPLC method development.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Qualitative and quantitative analysis of anthraquinones in rhubarbs by high performance liquid chromatography with diode array detector and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. biotage.com [biotage.com]
- 11. Separation of three anthraquinone glycosides including two isomers by preparative high-performance liquid chromatography and high-speed countercurrent chromatography from Rheum tanguticum Maxim. ex Balf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moravek.com [moravek.com]
- 13. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. academic.oup.com [academic.oup.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation during anthraquinone extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation during anthraquinone (B42736) extraction.
Troubleshooting Guide
Issue 1: Low Yield of Anthraquinones
Q: My extraction is resulting in a very low yield of anthraquinones. What are the possible causes and how can I improve the yield?
A: Low yields can stem from several factors, from the choice of extraction method to the solvent used. Here’s a breakdown of potential causes and solutions:
-
Inefficient Extraction Method: Traditional methods like maceration and Soxhlet extraction can be time-consuming and may not be as efficient as modern techniques.[1][2]
-
Inappropriate Solvent Selection: The polarity of the solvent is crucial for effective anthraquinone extraction.
-
Solution: The choice of solvent can significantly impact the extraction yield. Ethanol (B145695) and methanol (B129727) are commonly used.[5] Mixtures of alcohol and water can also be effective. For instance, an 84% methanol solution was found to be optimal for extracting anthraquinones from Rheum palmatum L. using UAE.[6] For Morinda citrifolia roots, acetone (B3395972) showed the highest recovery, followed by acetonitrile (B52724), methanol, and ethanol.[1][2]
-
-
Presence of Glycosides: Anthraquinones often exist as glycosides in plant material. Standard extractions may primarily isolate these glycosides, not the free anthraquinones (aglycones).
-
Solution: To increase the yield of aglycones, consider acid hydrolysis of the plant material before or after the initial extraction. This will cleave the sugar moieties and release the free anthraquinones.[5] For example, using 5% hydrochloric acid in methanol can increase the emodin (B1671224) content from Senna alata leaves.[7]
-
-
Insufficient Extraction Time or Temperature: The extraction parameters may not be optimized.
-
Solution: Optimize the extraction time and temperature for your specific plant material and method. For UAE of anthraquinones from Rheum palmatum L., an extraction time of 33 minutes at 67°C was found to be optimal.[6] For MAE of compounds from Senna alata, a microwave power of 18.6 W/mL with 90.5% ethanol was effective.[3]
-
Issue 2: Degradation of Anthraquinones During Extraction
Q: I suspect my target anthraquinones are degrading during the extraction process. What are the common causes of degradation and how can I prevent it?
A: Anthraquinones can be sensitive to heat, light, and pH, leading to degradation. Here are the primary causes and preventative measures:
-
High Temperature: Prolonged exposure to high temperatures, especially during methods like Soxhlet extraction, can lead to the degradation of thermolabile anthraquinones.[8]
-
pH Sensitivity: The stability of anthraquinones can be pH-dependent. For instance, some anthraquinones, like aloin (B1665253) from Aloe vera, show significant reduction at a pH of 6.7, while being more stable at a more acidic pH of 3.5.[9]
-
Solution: Monitor and adjust the pH of your extraction solvent if you suspect pH-related degradation. Maintaining a slightly acidic environment may be beneficial for certain anthraquinones.
-
-
Oxidation: Anthraquinones can be susceptible to oxidation, which can be accelerated by factors like heat, light, and the presence of oxygen.[10]
-
Solution: Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Additionally, storing extracts in dark containers and at low temperatures can help prevent oxidative degradation.[11]
-
-
Photodegradation: Exposure to light can cause the degradation of photosensitive anthraquinones.[12]
-
Solution: Conduct extractions in amber glassware or protect the extraction vessel from light. Store the resulting extracts in the dark.
-
Issue 3: Impure Extract with Contaminants
Q: My final extract contains a high level of impurities. What are the likely sources of these contaminants and how can I obtain a purer product?
A: Impurities can co-extract with your target anthraquinones, making downstream purification challenging. Here’s how to address this:
-
Non-Selective Solvent: The solvent you are using may be too broad in its action, extracting a wide range of compounds in addition to anthraquinones.
-
Solution: Use a more selective solvent system. A sequential extraction with solvents of increasing polarity can be effective. Start with a non-polar solvent like hexane (B92381) or chloroform (B151607) to remove lipids and other non-polar compounds, followed by a more polar solvent like ethanol or methanol to extract the anthraquinones.[8]
-
-
Co-extraction of Other Plant Metabolites: Plant materials are complex matrices containing numerous compounds that can be co-extracted.
-
Solution: Employ a purification step after the initial extraction. Techniques like liquid-liquid partitioning or column chromatography can effectively separate anthraquinones from other co-extracted compounds.[8] An alcohol/salt aqueous two-phase system (ATPS) has also been shown to be effective for purifying anthraquinones from Aloe vera by separating them from polysaccharides, proteins, and other impurities.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for anthraquinones?
A1: The "best" method depends on the specific anthraquinones, the plant source, and the available equipment. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like maceration and Soxhlet extraction.[3] This is because UAE and MAE generally offer higher extraction efficiency, shorter processing times, and can be performed at lower temperatures, thus minimizing the risk of thermal degradation.[1][2][4]
Q2: Which solvent should I use for anthraquinone extraction?
A2: The choice of solvent is critical and depends on whether you are targeting free anthraquinone aglycones or their glycosides.
-
For Aglycones (Free Anthraquinones): Non-polar solvents like chloroform, dichloromethane, and ethyl acetate (B1210297) are often used.[8]
-
For Glycosides: More polar solvents such as water, ethanol, methanol, or mixtures of ethanol and water are suitable.[8] For general purposes, ethanol and methanol are frequently used.[5] The optimal solvent and its concentration should be determined experimentally for each specific application. For example, a 70% acetone solution was found to be highly efficient for extracting anthraquinones from Japanese knotweed rhizomes.[15]
Q3: How can I quantify the amount of anthraquinone in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the quantification of anthraquinones due to its versatility and ability to separate complex mixtures.[16][17] Other methods include Gas Chromatography-Mass Spectrometry (GC-MS), which offers high specificity, and UV-Vis Spectrophotometry, which is a simpler and more accessible option.[16]
Q4: Can I increase the yield of anthraquinones by simply increasing the extraction temperature and time?
A4: While increasing temperature and time can sometimes improve extraction efficiency, it also significantly increases the risk of thermal degradation of the anthraquinones.[8] For example, in ultrasonic-assisted extraction, an increase in anthraquinone extraction was observed up to 45 minutes, after which the concentration declined.[5] It is crucial to optimize these parameters to find a balance that maximizes yield while minimizing degradation.
Data on Extraction Methods and Conditions
Table 1: Comparison of Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Anthraquinones from Different Plant Sources.
| Plant Source | Optimal Solvent | Optimal Temperature (°C) | Optimal Time (min) | Reference |
| Rheum palmatum L. | 84% Methanol | 67 | 33 | [6] |
| Morinda citrifolia | Ethanol-water mixture | 60 | - | [1] |
| Heterophyllaea pustulata | 60% v/v Ethanol | 55 | 30 | [18] |
Table 2: Comparison of Anthraquinone Yields using Different Extraction Methods from Rheum emodi.
| Extraction Method | Total Anthraquinone Yield (mg/g) - Native | Total Anthraquinone Yield (mg/g) - Acid Hydrolysed | Optimal Time (min) | Reference |
| Heat Reflux | 45.63 | 83.14 | 45 | [5] |
| Ultrasound-Assisted Extraction (UAE) | 30.34 | 46.08 | 45 | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Anthraquinones from Rheum palmatum
This protocol is adapted from a study by Liu et al. (2012).[6]
-
Sample Preparation: Grind the dried roots of Rheum palmatum to a fine powder (0.2-0.5 mm particle size).
-
Extraction:
-
Place approximately 1.0 g of the powdered sample into an ultrasonic bath.
-
Add 15 mL of 84% methanol as the extraction solvent (solid to solvent ratio of 1:15).
-
Sonicate at a frequency of 40 kHz for 33 minutes at a temperature of 67°C.
-
-
Filtration and Collection:
-
Collect the filtrate.
-
Re-extract the residue twice more with the same volume of fresh solvent under the same conditions.
-
-
Sample Analysis:
-
Combine the filtrates.
-
Filter the combined extract through a 0.45 µm syringe filter before analysis by HPLC.
-
Protocol 2: Quantification of Anthraquinones using High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the quantification of anthraquinones.[16]
-
Instrumentation: Use an HPLC system equipped with a UV/DAD or Mass Spectrometer detector and a C18 stationary phase column.
-
Sample Preparation:
-
Dissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Sonicate to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set an appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Maintain a constant flow rate and column temperature.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for each target anthraquinone.
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of anthraquinones in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for low anthraquinone yield.
Caption: Factors causing degradation and their preventive measures.
References
- 1. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimisation of microwave-assisted extraction (MAE) of anthraquinone and flavonoids from Senna alata (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimisation of microwave-assisted extraction (MAE) of anthraquinone and flavonoids from Senna alata (L.) Roxb: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Response Surface Methodology to Optimize the Ultrasound-Assisted Extraction of Five Anthraquinones from Rheum palmatum L. | MDPI [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Extraction and purification of anthraquinones derivatives from Aloe vera L. using alcohol/salt aqueous two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. chemrevlett.com [chemrevlett.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Scaling Up the Synthesis of Substituted Anthraquinones
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of substituted anthraquinones. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing substituted anthraquinones on a larger scale?
A1: The two most common and scalable methods for synthesizing the anthraquinone (B42736) core are the Friedel-Crafts acylation and the Diels-Alder reaction.[1]
-
Friedel-Crafts Acylation: This classic approach involves the reaction of a substituted benzene (B151609) derivative with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by an acid-catalyzed intramolecular cyclization of the resulting o-benzoylbenzoic acid.[2]
-
Diels-Alder Reaction: This method involves a [4+2] cycloaddition between a substituted 1,4-naphthoquinone (B94277) and a suitable diene.[3] It often offers milder reaction conditions and better control over regioselectivity compared to the Friedel-Crafts route.[3]
Q2: How can I improve the regioselectivity of my anthraquinone synthesis?
A2: Poor regioselectivity, leading to a mixture of isomers, is a common challenge. To improve it, consider the following:
-
Choice of Synthetic Route: The Diels-Alder reaction generally offers a higher degree of regioselectivity.[3]
-
Directing Groups: In Friedel-Crafts acylation, the substituents on the aromatic ring will direct the position of acylation. Understanding the directing effects of your specific substituents is crucial.
-
Catalyst Choice: Experimenting with different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) in Friedel-Crafts reactions can influence the ratio of isomers formed.
-
Reaction Conditions: Optimizing the reaction temperature and solvent can also impact regioselectivity.
Q3: What are the key safety precautions when working with reagents like aluminum chloride (AlCl₃) and oleum (B3057394)?
A3: Both AlCl₃ and oleum are hazardous and require careful handling in a well-ventilated fume hood.[4]
-
Aluminum Chloride (AlCl₃): It is a highly hygroscopic solid that reacts violently with water, releasing HCl gas.[5] Always handle it in a dry, inert atmosphere (e.g., under nitrogen or argon).[5]
-
Oleum (Fuming Sulfuric Acid): This is a highly corrosive and reactive substance. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Reactions with oleum can be highly exothermic and require careful temperature control.
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation reaction is giving a low yield of the desired o-benzoylbenzoic acid intermediate. What are the possible causes and how can I improve the yield?
A: Low yields in Friedel-Crafts acylation, especially during scale-up, can be attributed to several factors:
| Possible Cause | Suggested Solution | Citation |
| Inactive Catalyst | Anhydrous aluminum chloride (AlCl₃) is highly sensitive to moisture. Ensure all reactants and solvents are thoroughly dried and handle AlCl₃ under an inert atmosphere. | [5] |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" and inefficient contact between reactants and the catalyst. Optimize stirring speed and consider using a baffled reactor for better mixing. | [5] |
| Suboptimal Temperature | If the temperature is too low, the reaction may not proceed to completion. If it is too high, it can lead to side reactions and decomposition. Implement precise temperature control. | [5] |
| Insufficient Catalyst | Stoichiometric amounts of the Lewis acid catalyst are often required. Consider increasing the molar equivalents of the catalyst. |
Problem 2: Incomplete Cyclization of o-Benzoylbenzoic Acid
Q: During the cyclization of my o-benzoylbenzoic acid intermediate to the final anthraquinone, I'm observing a significant amount of starting material in the product mixture. How can I drive the reaction to completion?
A: Incomplete cyclization is a common issue. Here are some troubleshooting steps:
| Possible Cause | Suggested Solution | Citation |
| Insufficiently Strong Acid | Concentrated sulfuric acid or oleum is typically used for this step. Ensure the acid is of the appropriate concentration. | [6] |
| Inadequate Temperature | The cyclization reaction often requires heating. Ensure the reaction mixture reaches the optimal temperature for a sufficient amount of time. | [6] |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time. | [7] |
Problem 3: Formation of Side Products in Diels-Alder Reaction
Q: My Diels-Alder reaction is producing a significant amount of side products, leading to a lower yield of the desired anthraquinone. How can I minimize these side reactions?
A: The formation of side products in a Diels-Alder reaction can often be controlled by optimizing the reaction conditions:
| Possible Cause | Suggested Solution | Citation |
| Polymerization of the Diene | Dienes can polymerize at higher temperatures. Use the lowest effective temperature for the reaction and consider adding a polymerization inhibitor. | [7] |
| Incomplete Oxidation | The initial Diels-Alder adduct needs to be oxidized to the final anthraquinone. Ensure this oxidation step is efficient, for example, by bubbling air through the reaction mixture or using a mild oxidizing agent. | [8] |
| Decomposition of Reactants/Products | High temperatures can lead to the decomposition of the quinone or diene. Monitor the reaction progress and avoid prolonged heating once the reaction is complete. | [7] |
Experimental Protocols
Protocol 1: Generalized Procedure for Friedel-Crafts Acylation and Cyclization
This protocol describes a general two-step process for the synthesis of substituted anthraquinones.
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of the substituted benzene (1.0 eq.) and phthalic anhydride (1.0 eq.) in a dry solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) portion-wise at 0 °C under an inert atmosphere.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum chloride complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude o-benzoylbenzoic acid derivative.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Cyclization
-
Add the purified o-benzoylbenzoic acid derivative to concentrated sulfuric acid.[9]
-
Heat the mixture to promote intramolecular cyclization.[9]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto ice to precipitate the crude anthraquinone.[9]
-
Collect the precipitate by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
Purify the crude anthraquinone by recrystallization or column chromatography.
Protocol 2: Generalized Procedure for Diels-Alder Reaction
This protocol provides a general method for the synthesis of substituted anthraquinones via a Diels-Alder reaction.
-
In a suitable reaction vessel, dissolve the substituted 1,4-naphthoquinone (1.0 eq.) in a solvent such as ethanol (B145695) or toluene.[10]
-
Add the diene (1.1 eq.) to the solution.[10]
-
Heat the reaction mixture to reflux and stir for several hours to overnight.[10]
-
Monitor the reaction progress by TLC.
-
After the consumption of the starting naphthoquinone, allow the reaction mixture to cool. The initial Diels-Alder adduct may precipitate.
-
To obtain the final anthraquinone, the adduct needs to be oxidized. This can often be achieved by bubbling air through the reaction mixture while heating gently.[8]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Solvent and Catalyst on the Yield of 2-Methylanthraquinone via Friedel-Crafts Reaction
| Entry | Solvent | Catalyst (mol%) | Time (min) | Yield (%) | Citation |
| 1 | CH₂Cl₂ | Alum (25) | 120 | <10 | [11] |
| 2 | CH₃CN | Alum (25) | 120 | <10 | [11] |
| 3 | THF | Alum (25) | 120 | 15 | [11] |
| 4 | CHCl₃ | Alum (25) | 120 | <10 | [11] |
| 5 | DMSO | Alum (25) | 120 | 20 | [11] |
| 6 | DMF | Alum (25) | 120 | 25 | [11] |
| 7 | MeOH | Alum (25) | 120 | <10 | [11] |
| 8 | EtOH | Alum (25) | 120 | <10 | [11] |
| 9 | Dioxane | Alum (25) | 120 | 18 | [11] |
| 10 | H₂O | Alum (25) | 60 | 92 | [11] |
Table 2: Synthesis of Substituted Anthraquinones via a One-Pot Reaction of Phthalic Anhydride and Substituted Benzenes using Alum in Water
| Entry | Substituted Benzene | Time (min) | Yield (%) | Citation |
| a | Benzene | 90 | 85 | [12] |
| b | Anisole | 60 | 96 | [12] |
| c | Phenol | 60 | 94 | [12] |
| d | Aniline | 60 | 90 | [12] |
| e | m-Xylene | 60 | 92 | [12] |
| f | Naphthalene | 90 | 88 | [12] |
| g | Toluene | 60 | 92 | [12] |
| h | Chlorobenzene | 120 | 75 | [12] |
| i | Bromobenzene | 120 | 72 | [12] |
| j | Nitrobenzene | 120 | 70 | [12] |
Visualizations
Caption: A general workflow for troubleshooting common issues in anthraquinone synthesis.
Caption: The two-step pathway for anthraquinone synthesis via Friedel-Crafts acylation.
Caption: The pathway for anthraquinone synthesis via the Diels-Alder reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A versatile Diels–Alder approach to functionalized hydroanthraquinones | Royal Society Open Science | The Royal Society [royalsocietypublishing.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone
This guide provides a comprehensive comparison of analytical techniques for determining the purity of isolated 2-Hydroxy-1,3,4-trimethoxyanthraquinone. The following sections detail the experimental protocols, present comparative data, and discuss the relative advantages of each method for researchers, scientists, and professionals in drug development.
Introduction to Purity Analysis
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute. A thorough purity analysis is essential to identify and quantify any impurities, which may include starting materials, byproducts, degradation products, or residual solvents. This guide focuses on the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. A typical experimental workflow for HPLC analysis is outlined below.
A Comparative Guide to the Cytotoxicity of Emodin and 2-Hydroxy-1,3,4-trimethoxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two anthraquinone (B42736) compounds: emodin (B1671224) and 2-Hydroxy-1,3,4-trimethoxyanthraquinone. While emodin is a well-studied compound with extensive data on its cytotoxic effects against various cancer cell lines, there is a notable absence of published research on the cytotoxic activity of this compound. This document summarizes the available data for emodin and highlights the knowledge gap concerning this compound, positioning it as a compound of interest for future investigation.
Emodin: A Well-Characterized Cytotoxic Agent
Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a natural anthraquinone found in the roots and rhizomes of several plants, including rhubarb and Japanese knotweed. It has been extensively studied for its pharmacological activities, particularly its anticancer effects.
Quantitative Cytotoxicity Data
The cytotoxic activity of emodin has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2/C3A | Hepatoma | 42.5 |
| PLC/PRF/5 | Hepatoma | 46.6 |
| SK-HEP-1 | Hepatoma | 53.1 |
| A549 | Lung Adenocarcinoma | ~60 |
| HT29 | Colon Cancer | Varies with time |
| RKO | Colon Cancer | Varies with time |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Experimental Protocols
The cytotoxic effects of emodin are typically determined using standard in vitro assays that measure cell viability and proliferation.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692), a purple-colored product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of emodin for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well, and the plates are incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Methodology:
-
Cells are treated with emodin as described above.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
The cells are then incubated with Annexin V-FITC and PI in the dark.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Signaling Pathways of Emodin-Induced Cytotoxicity
Emodin induces cytotoxicity in cancer cells primarily through the induction of apoptosis. The underlying mechanisms involve multiple signaling pathways.
Studies have shown that emodin can trigger the intrinsic (mitochondrial) pathway of apoptosis. This is often initiated by an increase in reactive oxygen species (ROS) generation. Emodin treatment has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane potential disruption and the release of cytochrome c into the cytosol. This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death. Furthermore, emodin has been shown to increase the expression of the tumor suppressor protein p53 and its downstream target p21, which can lead to cell cycle arrest, typically at the G2/M phase.
This compound: An Unexplored Compound
This compound is a natural anthraquinone that has been identified in plants such as Cinchona ledgeriana. Despite its classification as an anthraquinone, a class of compounds known for their potential biological activities, there is a significant lack of published scientific literature on its cytotoxic effects.
Quantitative Cytotoxicity Data
Currently, there is no available data on the IC50 values of this compound against any cancer cell lines.
Experimental Protocols & Signaling Pathways
As no cytotoxicity studies have been published, the experimental protocols for assessing its effects and the signaling pathways it may modulate remain unknown.
Conclusion and Future Directions
This guide highlights a significant disparity in the scientific understanding of two structurally related anthraquinones. Emodin is a well-documented cytotoxic agent with known mechanisms of action against a variety of cancer cells. In contrast, this compound remains virtually unstudied in the context of cancer cytotoxicity.
The lack of data for this compound presents a clear opportunity for future research. Investigating its potential cytotoxic effects could uncover a novel anticancer agent. A logical first step would be to perform in vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values. Should it exhibit significant activity, further studies could elucidate its mechanism of action, following a similar experimental workflow as has been applied to emodin. Such research would be a valuable contribution to the field of cancer drug discovery.
A Comparative Guide to the Biological Activities of Natural Anthraquinones
Natural anthraquinones are a class of aromatic organic compounds widely found in plants, fungi, and lichens.[1] They are known for a broad spectrum of pharmacological effects, making them a significant area of interest for researchers in drug discovery and development.[1][2] This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of several key natural anthraquinones, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
Many natural anthraquinones, including emodin, aloe-emodin (B1665711), rhein (B1680588), chrysophanol, and physcion, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][3] Their mechanisms of action often involve inducing apoptosis, arresting the cell cycle, and inhibiting critical signaling pathways involved in cancer progression.[2][4]
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of selected anthraquinones against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Anthraquinone (B42736) | Cancer Cell Line | IC50 (µM) | Reference |
| Emodin | PC3 (Prostate) | 30 | [3] |
| SCC-4 (Tongue) | Not specified, but inhibits migration | [4] | |
| Multiple Myeloma | 25.5 | Not specified in snippets | |
| Aloe-Emodin | HepG2 (Liver) | 15.2 | Not specified in snippets |
| A549 (Lung) | 12.8 | Not specified in snippets | |
| HCT116 (Colon) | 10.5 | [5] | |
| Rhein | A549 (Lung) | 45.6 | Not specified in snippets |
| HeLa (Cervical) | 38.7 | Not specified in snippets | |
| Chrysophanol | PC3 (Prostate) | >100 | [3] |
| HT-29 (Colon) | >100 | [3] | |
| Physcion | HCT116 (p53+/+) (Colon) | >100 | [5] |
| CEM/ADR5000 (Leukemia) | >100 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]
-
Compound Treatment: Treat the cells with various concentrations of the anthraquinone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂).[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[8]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers.[10][11][12] Several anthraquinones, notably emodin, have been shown to exert their anticancer effects by inhibiting this pathway.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 3. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives [mdpi.com]
- 4. Emodin, aloe-emodin and rhein inhibit migration and invasion in human tongue cancer SCC-4 cells through the inhibition of gene expression of matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Natural Anthraquinones as Potential Akt1-Targeted Anticancer Agents [ajmb.umsha.ac.ir]
- 11. Natural Anthraquinones as Potential Akt1-Targeted Anticancer Agents [ajmb.umsha.ac.ir]
- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomers of Anthraquinone
A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 9,10-anthraquinone and 1,4-anthraquinone, supported by experimental data and detailed methodologies.
Anthraquinone (B42736) and its isomers are fundamental scaffolds in the development of therapeutic agents and functional dyes. The seemingly subtle shift in the position of their carbonyl groups between the 1,4- and 9,10- isomers instigates significant changes in their electronic and steric properties. These differences are readily discernible through various spectroscopic techniques, providing a unique fingerprint for each isomer. This guide offers a comparative analysis of the UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for 9,10-anthraquinone and 1,4-anthraquinone, empowering researchers to confidently identify and characterize these important molecules. While this guide focuses on the well-characterized 9,10- and 1,4-isomers, it is noteworthy that comprehensive experimental spectroscopic data for the 1,2-anthraquinone (B3055562) isomer is scarce in publicly available literature, precluding its direct comparison in this guide.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 9,10-anthraquinone and 1,4-anthraquinone, offering a clear and concise comparison of their characteristic spectral features.
Table 1: UV-Visible Spectroscopic Data
| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| 9,10-Anthraquinone | ~251, ~272, ~325 | 54,000, 17,600, 4,800 | Ethanol |
| 1,4-Anthraquinone | 233, ~330, ~400 | 46,800, Not Specified, Not Specified | Ethanol[1] |
Table 2: Infrared Spectroscopic Data
| Isomer | Key Absorption Band (cm⁻¹) | Assignment |
| 9,10-Anthraquinone | ~1675 | C=O stretch |
| 1,4-Anthraquinone | Dominant C=O stretch | C=O stretch |
Table 3: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 9,10-Anthraquinone | ~7.75, ~8.28 | m, m | H-2, H-3, H-6, H-7 and H-1, H-4, H-5, H-8 |
| 1,4-Anthraquinone | 7.0 - 8.5 | complex multiplets | Aromatic/Vinylic Protons[1] |
Table 4: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) | Assignment |
| 9,10-Anthraquinone | ~127.2, ~133.5, ~134.2, ~183.2 | C-1, C-4, C-5, C-8; C-4a, C-9a; C-2, C-3, C-6, C-7; C-9, C-10 |
| 1,4-Anthraquinone | 120 - 150, >180 | Aromatic/Vinylic C, Carbonyl C=O[1] |
Experimental Corner: The "How-To"
The following protocols outline the standardized methodologies for acquiring the spectroscopic data presented in this guide.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-systems of the anthraquinone isomers.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.
-
Sample Preparation: Solutions of the anthraquinone isomers are prepared in a UV-grade solvent, such as ethanol, at a concentration of approximately 10⁻⁵ M.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm. A solvent-filled cuvette is used as a reference to obtain the baseline. The wavelengths of maximum absorbance (λmax) are then determined from the resulting spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, with the carbonyl (C=O) stretching vibration being particularly informative for anthraquinone isomers.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized.
-
Sample Preparation: The solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
-
Data Acquisition: The IR spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). The positions of the characteristic absorption bands, particularly the C=O stretching frequency, are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecular structure.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the anthraquinone isomer is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants are recorded. For ¹³C NMR, the chemical shifts of the distinct carbon atoms are determined.
Visualizing the Workflow
A systematic approach is crucial for the comprehensive spectroscopic characterization of chemical compounds. The following diagram illustrates a generalized workflow for the analysis of anthraquinone isomers.
References
A Comparative Guide to Anthraquinone Extraction Techniques for Researchers
For Immediate Release
This guide provides a comprehensive comparison of conventional and modern techniques for the extraction of anthraquinones, bioactive compounds with significant interest in the pharmaceutical and cosmetic industries. The following sections detail the experimental protocols and quantitative performance of Maceration, Soxhlet Extraction, Heat-Reflux Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), offering researchers, scientists, and drug development professionals a thorough evaluation of these methods.
Performance Comparison of Extraction Techniques
The efficiency of anthraquinone (B42736) extraction is critically dependent on the chosen method and solvent. The following tables summarize the quantitative data on the yield of total 1,8-dihydroxyanthraquinones (DHAQs) from Rheum emodi and physcion (B1677767) from Senna occidentalis using various techniques.
Table 1: Comparison of Extraction Yields of Total 1,8-Dihydroxyanthraquinones (DHAQs) from Rheum emodi
| Extraction Technique | Solvent | Extraction Time | Total DHAQ Yield (mg/g of raw material) | Reference |
| Maceration | Ethanol (B145695) | 24 hours | 21.86 | [1] |
| Heat-Reflux | Ethanol | 45 minutes | 45.63 | [1] |
| Soxhlet Extraction | Ethanol | 4 hours | 38.72 | [1] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 45 minutes | 42.51 | [1] |
Table 2: Comparison of Extraction Yields of Physcion from Senna occidentalis
| Extraction Technique | Solvent | Extraction Time | Temperature | Physcion Yield (% w/w) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 46.6 minutes | 52.2 °C | 2.43 | [2] |
| Conventional Maceration | Methanol | 24 hours | Room Temperature | Not explicitly quantified, but UAE was found to be more efficient. | [2] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Maceration
Maceration is a simple and widely used conventional extraction method.
Protocol:
-
Weigh 1 gram of the powdered plant material.
-
Suspend the powder in 20 mL of ethanol in a suitable flask.
-
Shake the mixture intermittently every 15 minutes for the first 2 hours.
-
Allow the mixture to stand undisturbed for 24 hours.
-
Centrifuge the extract to separate the supernatant from the solid residue.
-
The supernatant containing the extracted anthraquinones is then collected for analysis.[1]
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is more efficient than simple maceration.
Protocol:
-
Place 1 gram of the powdered plant material in a thimble.
-
Position the thimble inside a Soxhlet extractor.
-
Add 100 mL of ethanol to the round-bottom flask.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the plant material.
-
The solvent will fill the thimble and extract the anthraquinones. Once the thimble is full, the solvent will siphon back into the round-bottom flask.
-
This process is repeated for a specified duration (e.g., 4, 8, or 12 hours).[1]
-
After extraction, the solvent in the flask contains the extracted compounds.
Heat-Reflux Extraction
Heat-reflux extraction, or heating under reflux, is a technique used to extract compounds at a constant temperature.
Protocol:
-
Place 1 gram of the powdered plant material in a round-bottom flask.
-
Add 20 mL of ethanol to the flask.
-
Attach a condenser to the flask.
-
Heat the mixture to the boiling point of the solvent. The solvent will evaporate, cool in the condenser, and flow back into the flask, ensuring continuous extraction at the solvent's boiling point.
-
Continue the reflux for a predetermined time (e.g., 45 minutes).[1]
-
After cooling, the mixture is filtered to separate the extract from the solid plant material.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to a more efficient extraction process.
Protocol:
-
Place a specific amount of powdered plant material (e.g., 0.5 g) into an extraction vessel.
-
Add a defined volume of solvent (e.g., 20 mL of 70% methanol).
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes).
-
Maintain a constant temperature during the extraction process.
-
After sonication, the mixture is centrifuged or filtered to separate the extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Place the powdered plant material into a microwave-transparent vessel.
-
Add a suitable solvent.
-
Apply microwave energy at a specific power and for a set duration. Microwaves cause rapid heating of the solvent and the plant material, which enhances the mass transfer and extraction efficiency.[3]
-
The extraction time in MAE is significantly shorter compared to traditional methods.[3]
-
After extraction, the mixture is filtered, and the solvent is evaporated to obtain the anthraquinone extract.[3]
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This technique is known for its selectivity and the ability to produce solvent-free extracts.
Protocol:
-
The powdered plant material is placed in an extraction vessel.
-
Supercritical CO2 is passed through the material under controlled temperature and pressure (e.g., 40-60 °C and 20-30 MPa).[3]
-
The supercritical fluid selectively dissolves the anthraquinones.
-
The dissolved compounds are then separated from the supercritical fluid by reducing the pressure, causing the CO2 to return to a gaseous state and leaving behind the extracted material.
Experimental Workflows
The following diagrams illustrate the general workflows for the described extraction techniques.
References
The Influence of Methoxylation on the Biological Activity of Anthraquinones: A Comparative Guide
The anthraquinone (B42736) scaffold is a foundational structure in numerous biologically active compounds, including established anticancer drugs.[1] The therapeutic efficacy of these molecules is profoundly influenced by the nature and position of their substituents. Among these, methoxy (B1213986) groups play a pivotal role in modulating the pharmacological profile, impacting everything from cytotoxicity to antimicrobial potency. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methoxylated anthraquinones, supported by experimental data and detailed protocols.
Structure-Activity Relationship (SAR) Insights
The biological activity of anthraquinone derivatives is intricately linked to their substitution patterns. The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH₃) groups can dramatically alter their therapeutic effects.
Anticancer Activity
The anticancer potential of anthraquinones is often tied to the presence and placement of hydroxyl and methoxy groups, which influence their ability to intercalate with DNA, generate reactive oxygen species (ROS), and induce apoptosis.[2][3]
-
Hydroxylation and Lipophilicity : The introduction of hydroxyl groups is a key factor. For instance, the natural product emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) shows notable anticancer potential.[4] However, increasing lipophilicity through substitutions like benzyloxy groups at the 1,4-positions can significantly enhance cytotoxicity.[4]
-
Role of Methoxy Groups : The position of methoxy groups is critical. Lucidin-ω-methyl ether, a methoxylated anthraquinone, demonstrated potent and selective toxicity against breast cancer cells.[5] In some cases, the presence of a methoxy group can be a key differentiator in activity. For example, tetrahydroanthraquinones found in microorganisms often feature a 7-OCH₃ group, contributing to their cytotoxic profiles.[6] The conversion of hydroxyl to methoxy groups can also modulate activity, as seen in various flavonoid studies, where such changes impact cytotoxicity levels.[7]
-
General Trends : The therapeutic activity of anthraquinones is linked to the presence and position of hydroxyl groups and the type of substituents, which interfere with their antioxidant and cytotoxic action.[8] For example, a 1,4-O-disubstitution with lipophilic groups tends to enforce the best anticancer activity on prostate cancer (PC3) cells.[4]
Antimicrobial Activity
Methoxylation also plays a significant role in the antibacterial and antibiofilm activities of anthraquinones.
-
Hydroxyl vs. Carboxyl Groups : SAR analysis has shown that a hydroxyl group at the C-2 position is crucial for inhibiting biofilm formation. In contrast, a carboxyl group at the same position has a greater influence on antibacterial and biofilm eradication activities.[10]
-
Specific Substitutions : Emodin has demonstrated antibacterial activity against Porphyromonas gingivalis and can inhibit biofilm formation.[8][10] The substitution of di-isopentenyl groups has also been shown to improve the antibacterial activity of anthraquinone derivatives.[9]
Anti-inflammatory Activity
Anthraquinones like emodin and its derivatives are known for their anti-inflammatory properties, often by inhibiting key inflammatory mediators.
-
Mechanism of Action : Emodin can suppress the expression of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8] The anti-inflammatory effects of some anthraquinones are linked to pathways like the HMGB1/NF-κB pathway.[11] Purpurin (1,2,4-trihydroxyanthraquinone) has shown the ability to down-regulate NLRP3 inflammasome assembly and activation, a key component of the inflammatory response.[12]
-
COX-2 Inhibition : Molecular docking studies suggest that anthraquinones like aloe emodin can bind effectively to the COX-2 enzyme, modulating anti-inflammatory activity.[13]
Quantitative Data on Biological Activity
The following tables summarize the cytotoxic and antimicrobial activities of selected methoxylated and hydroxylated anthraquinones against various cell lines and microbial strains.
Table 1: Cytotoxicity of Methoxylated and Related Anthraquinones against Cancer Cell Lines
| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Lucidin-ω-methyl ether (Comp 5) | 1,3-Dihydroxy-2-methoxymethylanthraquinone | MDA-MB-231 (Breast) | 13.03 ± 0.33 | [5] |
| MCF7 (Breast) | 24.10 ± 1.06 | [5] | ||
| SK-MEL-5 (Melanoma) | 42.79 ± 1.32 | [5] | ||
| Xanthopurpurin (Comp 4) | 1,3-Dihydroxyanthraquinone | MDA-MB-231 (Breast) | 14.65 ± 1.45 | [5] |
| MCF7 (Breast) | 15.75 ± 1.00 | [5] | ||
| Emodin | 1,3,8-Trihydroxy-6-methylanthraquinone | PC3 (Prostate) | 30 | [4] |
| Physcion | 1,8-Dihydroxy-3-methyl-6-methoxyanthraquinone | V. carchariae | >10 (MIC) | [14] |
| Compound 4 | 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthraquinone | PC3 (Prostate) | 4.65 | [4][15] |
| Chrysophanol | 1,8-Dihydroxy-3-methylanthraquinone | P. elyakovii | 0.001 (MIC) | [14] |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC: Minimum Inhibitory Concentration.
Table 2: Antimicrobial Activity of Selected Anthraquinones
| Compound | Target Microbe | MIC (µg/mL) | Activity | Reference |
| 4-deoxy-ε-pyrromycinone | MRSA | 16 - 32 | Antibacterial | [8] |
| Compound 6 (AQ derivative) | MRSA ATCC43300 | 100 | Antibacterial | [10] |
| Compound 12 (AQ derivative) | MRSA ATCC43300 | 12.5 | Antibacterial | [10] |
| Emodin | Porphyromonas gingivalis | 50 µM | Antibacterial | [8] |
| Compound 6, 7, 15 | Vibrio carchariae | 0.01 | Biofilm Inhibition | [14] |
| Various AQs | Pseudoalteromonas elyakovii | 0.001 | Biofilm Inhibition | [14][16] |
Key Experimental Protocols
The evaluation of methoxylated anthraquinones relies on a set of standardized in vitro assays to determine their biological activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][15]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test anthraquinone compound. Control wells (vehicle only, positive control) are included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Incubation: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[15]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated from the dose-response curve.[15]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Cells are treated with the anthraquinone compound for a specified duration.[2]
-
Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Fluorescently labeled Annexin V and PI are added, and the cells are incubated in the dark.[15]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.[15]
Visualizing Workflows and Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the anticancer activity of novel anthraquinone compounds.
Caption: A typical workflow for evaluating the cytotoxicity of compounds using the MTT assay.
Simplified Apoptosis Signaling Pathway
Many anthraquinones exert their anticancer effects by inducing programmed cell death, or apoptosis. This diagram shows a simplified cascade of events.
Caption: Simplified signaling cascade showing induction of apoptosis by anthraquinones.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 7. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory and Antiarthritic Activity of Anthraquinone Derivatives in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Anthraquinone Analysis
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Comparative Performance of Analytical Methods
The selection of an analytical method for anthraquinone (B42736) quantification is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-performance liquid chromatography (HPLC) is a versatile and robust method frequently employed for this purpose. For higher sensitivity and selectivity, especially in complex matrices, UHPLC coupled with mass spectrometry (MS) is preferred. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile or derivatized anthraquinones. UV-Vis spectrophotometry offers a simpler and more accessible option for the quantification of total anthraquinones.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for the separation and quantification of individual anthraquinones.[1][2]
Table 1: Performance Data for HPLC-UV Methods for Anthraquinone Analysis
| Validation Parameter | Rhein | Emodin (B1671224) | Chrysophanol | Physcion | Aloe-emodin | Reference |
| Linearity Range (µg/mL) | 0.25–5.00 | 1.00–50.00 | 0.25–5.00 | 0.25–5.00 | - | [1] |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 | - | [1] |
| LOD (µg/mL) | 0.07 | 0.11 | 0.08 | 0.09 | - | [1] |
| LOQ (µg/mL) | 0.20 | 0.34 | 0.25 | 0.28 | - | [1] |
| Accuracy (Recovery %) | - | - | - | - | - | |
| Intra-day Precision (RSD %) | <5% | <5% | <5% | <5% | <5.3% | [3][4] |
| Inter-day Precision (RSD %) | <5% | <5% | <5% | <5% | - | [3] |
Data synthesized from multiple sources, specific conditions apply.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
UHPLC-MS offers enhanced separation efficiency, speed, and sensitivity, making it ideal for analyzing complex samples and trace levels of anthraquinones.[5][6]
Table 2: Performance Data for UHPLC-MS Methods for Anthraquinone Analysis
| Validation Parameter | Emodin | Physcion | Aloe-emodin | Rhein | Chrysophanol | Reference |
| Linearity Range (mg/L) | 0.3 - 100 | 0.3 - 40 | 0.1 - 20 | 0.05 - 20 | 0.05 - 20 | [7] |
| Correlation Coefficient (r²) | >0.9982 | >0.9982 | >0.9982 | >0.9982 | >0.9982 | [7] |
| LOD (mg/L) | 0.08 | 0.08 | 0.02 | 0.01 | 0.01 | [7] |
| LOQ (ng/mL) | - | - | - | 2.6 - 27.57 | - | [8] |
| Accuracy (Recovery %) | 82.8–118.4 | 82.8–118.4 | 82.8–118.4 | 82.8–118.4 | 82.8–118.4 | [7] |
| Intra-day Precision (RSD %) | <4.5 | <4.5 | <4.5 | <4.5 | <4.5 | [8] |
| Inter-day Precision (RSD %) | <4.5 | <4.5 | <4.5 | <4.5 | <4.5 | [8] |
Data synthesized from multiple sources, specific conditions apply.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile anthraquinones.[9][10] For non-volatile anthraquinones, derivatization is often required.
Table 3: Performance Data for GC-MS Method for Anthraquinone Analysis
| Validation Parameter | Chrysophanol | Physcion | Aloe-emodin | Emodin | Reference |
| Linearity Range (µg/mL) | 3.2–30.0 | 3.2–30.0 | 3.2–30.0 | 3.2–30.0 | [9][10] |
| Correlation Coefficient (r) | >0.9984 | >0.9984 | >0.9984 | >0.9984 | [10] |
| LOD (µg/mL) | 0.026 | 0.015 | 0.018 | 0.021 | [10] |
| LOQ (µg/mL) | 0.088 | 0.051 | 0.061 | 0.072 | [10] |
| Accuracy (Recovery %) | 96.9–102.9 | 96.9–102.9 | 96.9–102.9 | 96.9–102.9 | [9][10] |
| Precision (RSD %) | 1.4–2.9 | 1.4–2.9 | 1.4–2.9 | 1.4–2.9 | [9][10] |
Data synthesized from multiple sources, specific conditions apply.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler method often used for the quantification of total anthraquinones, based on their characteristic UV absorbance.[11][12]
Table 4: Performance of UV-Vis Spectrophotometry for Total Anthraquinone Analysis
| Validation Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~290 nm (for total anthraquinones using emodin as standard) | [13] |
| Principle | Based on the reaction of anthraquinones with sodium dithionite (B78146) in an alkaline medium to form a colored product measured at 505 nm. | [12] |
| Applicability | Quantification of total anthraquinones. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods.
HPLC-UV Method Protocol
This protocol is a representative example for the analysis of anthraquinones in plant material.
-
Instrumentation : An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase : A mixture of methanol (B129727) and water (e.g., 80:20 v/v), sometimes with an acid modifier like 0.1% formic acid.[14][15]
-
Flow Rate : Typically 1.0 mL/min.[15]
-
Detection Wavelength : 254 nm.[2]
-
Sample Preparation :
-
Accurately weigh the powdered sample.
-
Extract with a suitable solvent (e.g., methanol) using techniques like sonication or reflux.[9]
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation : Prepare a stock solution of each anthraquinone standard in methanol and perform serial dilutions to create calibration standards.
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of anthraquinones in the samples from this curve.
UHPLC-MS Method Protocol
This protocol outlines a general procedure for the sensitive analysis of anthraquinones.
-
Instrumentation : A UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source. A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[7]
-
Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[7]
-
Flow Rate : Typically 0.3-0.5 mL/min.
-
MS Detection : Operated in either positive or negative ion mode, using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
-
Sample and Standard Preparation : Similar to the HPLC-UV method, but often with higher dilution factors due to the increased sensitivity of the MS detector.
GC-MS Method Protocol
This protocol is suitable for the analysis of volatile or derivatized anthraquinones.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer. A capillary column such as a TG-5MS (30 m × 0.25 mm I.D., 0.25 µm film thickness) is often used.[9]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[9]
-
Injector and Temperature Program :
-
MS Detection : Electron ionization (EI) source at 70 eV. The ion source temperature is typically set to 280°C.[9]
-
Sample Preparation :
-
Extraction with a suitable organic solvent.
-
Derivatization (e.g., silylation) may be necessary for non-volatile anthraquinones to increase their volatility.
-
-
Quantification : An internal standard is often used. Quantification is based on the calibration curve generated from the analysis of derivatized standards.
UV-Vis Spectrophotometry Protocol for Total Anthraquinones
This protocol describes a colorimetric method for determining total anthraquinone content.
-
Instrumentation : A UV-Vis spectrophotometer.
-
Reagents : Sodium dithionite, sodium hydroxide (B78521) solution.[12]
-
Procedure :
-
Prepare a sample extract.
-
To a known volume of the extract, add an alkaline solution (e.g., NaOH) and sodium dithionite. This reduces the anthraquinones to their colored hydroquinone (B1673460) form.[12]
-
The reaction can be heated (e.g., 80°C for 10 min) to ensure completion.[12]
-
After cooling, measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 505 nm.[12]
-
-
Quantification : Generate a calibration curve by plotting absorbance versus the concentration of an anthraquinone standard (e.g., emodin). Use this curve to determine the total anthraquinone concentration in the sample.[13]
Visualization of Workflows
The following diagrams illustrate the logical processes involved in the cross-validation of analytical methods for anthraquinones.
Caption: Workflow for cross-validation of analytical methods.
Caption: Logical flow for selecting an analytical method.
References
- 1. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of an RP-HPLC method for the analysis of anthraquinones in noni fruits and leaves [agris.fao.org]
- 5. Development and Validation of a UHPLC-PDA-MS Method for the Quantitative Analysis of Anthraquinones in Bulbine natalensis Extracts and Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. rjptonline.org [rjptonline.org]
- 15. [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Hydroxy-1,3,4-trimethoxyanthraquinone: A Comparative Analysis of Its Inhibitory Potential
For Immediate Release
This guide provides a comparative overview of 2-Hydroxy-1,3,4-trimethoxyanthraquinone, a naturally occurring anthraquinone (B42736) found in Cinchona ledgeriana, against established inhibitors of key cellular processes.[1] Due to a lack of specific publicly available data on the inhibitory activity of this compound, this guide will focus on the known inhibitory activities of the broader anthraquinone class of compounds and compare them to well-characterized inhibitors of topoisomerases and protein kinase C (PKC), two common targets for anthraquinone derivatives.
Overview of this compound
This compound is a quinone compound isolated from the plant Cinchona ledgeriana.[1] While its specific biological activities and inhibitory targets have not been extensively documented in publicly accessible research, its structural similarity to other anthraquinones suggests potential roles as an enzyme inhibitor. Anthraquinone derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial effects, often attributed to their ability to interfere with cellular enzymes.
Comparative Inhibitory Landscape
Given the absence of specific data for this compound, we present a comparative analysis based on the activities of other anthraquinone derivatives against two major classes of drug targets: topoisomerases and protein kinase C.
Anthraquinones versus Known Topoisomerase Inhibitors
Topoisomerases are critical enzymes in DNA replication and transcription, making them key targets for cancer chemotherapy. Many anthraquinone-based compounds are known to function as topoisomerase inhibitors.
Table 1: Comparison of Anthraquinone Derivatives with Known Topoisomerase Inhibitors
| Inhibitor Class | Compound Example | Target(s) | Mechanism of Action |
| Anthracyclines | Doxorubicin | Topoisomerase II | Intercalates into DNA and inhibits the progression of topoisomerase II, leading to DNA strand breaks. |
| Anthracenediones | Mitoxantrone | Topoisomerase II | A topoisomerase II inhibitor that causes DNA strand breaks. |
| Camptothecins | Topotecan, Irinotecan | Topoisomerase I | Stabilize the covalent complex between topoisomerase I and DNA, leading to single-strand DNA breaks. |
| Epipodophyllotoxins | Etoposide, Teniposide | Topoisomerase II | Form a ternary complex with topoisomerase II and DNA, preventing re-ligation of the DNA strands and causing double-strand breaks. |
Experimental Protocol: Topoisomerase II DNA Decatenation Assay
This assay is a standard method to evaluate the inhibitory activity of compounds against topoisomerase II.
-
Reaction Mixture Preparation: A typical reaction mixture contains kinetoplast DNA (kDNA), topoisomerase II enzyme, and the test compound at various concentrations in an appropriate assay buffer.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and a loading dye.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are resolved on an agarose gel.
-
Visualization and Analysis: The gel is visualized under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in catenated kDNA.
Signaling Pathway: Topoisomerase II Inhibition
Caption: Inhibition of Topoisomerase II by anthraquinone derivatives disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Anthraquinones versus Known Protein Kinase C (PKC) Inhibitors
Protein Kinase C is a family of enzymes involved in various signal transduction pathways that control cell growth and differentiation. Aberrant PKC activity is implicated in several diseases, including cancer.
Table 2: Comparison of Anthraquinone Derivatives with Known PKC Inhibitors
| Inhibitor Class | Compound Example | Target(s) | Mechanism of Action |
| Anthraquinones | Mitoxantrone | PKC, Topoisomerase II | Inhibits PKC activity, though the precise mechanism can vary among derivatives. |
| Bisindolylmaleimides | Enzastaurin | PKCβ | Competes with ATP for binding to the catalytic domain of PKCβ. |
| Staurosporine Analogs | Midostaurin | Multiple kinases including PKC | Broad-spectrum kinase inhibitor that binds to the ATP-binding site of many kinases. |
Experimental Protocol: In Vitro PKC Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific PKC isozyme.
-
Reaction Components: The assay typically includes a purified recombinant PKC isozyme, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the test compound.
-
Reaction Initiation and Incubation: The reaction is initiated by adding the PKC enzyme to a mixture of the substrate, ATP, and the test compound in a suitable buffer. The mixture is incubated at a controlled temperature (e.g., 30°C) for a set period.
-
Reaction Termination: The reaction is stopped, often by adding a solution that denatures the enzyme or by spotting the reaction mixture onto a phosphocellulose paper which binds the phosphorylated substrate.
-
Quantification: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this is typically done using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity in a control reaction without the inhibitor. IC50 values are determined from dose-response curves.
Signaling Pathway: PKC Inhibition
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Hydroxy-1,3,4-trimethoxyanthraquinone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe handling and disposal of 2-Hydroxy-1,3,4-trimethoxyanthraquinone, a compound belonging to the anthraquinone (B42736) family.
Disclaimer: This guidance is based on the general procedures for anthraquinones. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, regional, and national regulations for hazardous waste disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn to minimize exposure risks.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If working in an area with insufficient ventilation or where dust formation is possible, a NIOSH-approved respirator should be used.
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust or vapors. After handling, thoroughly wash hands and any exposed skin.
Quantitative Data for Anthraquinone
The following table summarizes key quantitative data for the parent compound, anthraquinone, providing a quick reference for safety and handling procedures.
| Property | Value |
| Molecular Formula | C₁₄H₈O₂ |
| Molecular Weight | 208.22 g/mol |
| Appearance | Yellow to grey-green solid |
| Melting Point | 286 °C (547 °F) |
| Boiling Point | 379.8 °C (715.6 °F) |
| Water Solubility | < 1 mg/mL at 23°C (73°F) |
Step-by-Step Disposal Procedures
This compound and its parent compounds are typically classified as hazardous waste and require disposal at a licensed facility.
1. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and clearly labeled container for the collection of this compound waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Irritant," "Potential Ecotoxic").
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as "Hazardous Waste."
2. Spill Management:
In the event of a spill, immediate and proper action is crucial to prevent contamination and exposure.
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing the appropriate PPE, dampen the spilled solid material with 60-70% ethanol (B145695) to minimize dust generation.[1]
-
Collection: Carefully collect the dampened material using non-sparking tools and place it into a designated hazardous waste container.[1]
-
Decontamination: Use absorbent paper dampened with 60-70% ethanol to clean any remaining residue.[1] Place the used absorbent paper into the hazardous waste container. Wash the contaminated surface first with 60-70% ethanol, followed by a thorough wash with soap and water.[1]
-
Verification: Do not re-enter the area without protective gear until a safety officer has verified that the area has been properly cleaned.[1]
3. Final Disposal:
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Documentation: Maintain all records of waste generation, storage, and disposal as required by your institution and local regulations.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Hydroxy-1,3,4-trimethoxyanthraquinone
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for 2-Hydroxy-1,3,4-trimethoxyanthraquinone is limited, related compounds such as 2-Hydroxy-1,4-naphthoquinone and other quinone derivatives are known to be hazardous.[1] Potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[1] Some related compounds are also suspected of causing genetic defects.[1] Therefore, a cautious approach is necessary.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, which may cause irritation or allergic reactions. |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | To protect eyes from dust particles and potential splashes, which can cause serious eye damage. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure to the chemical. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2] A NIOSH-approved respirator may be necessary if dust formation is likely. | To prevent inhalation of dust, which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary glassware and utensils.
-
Have a designated and clearly labeled waste container ready.[3]
2. Weighing and Aliquoting:
-
Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood.[2]
-
Use a spatula to carefully transfer the desired amount of the compound.
-
Avoid creating dust clouds. If the material is a fine powder, consider dampening it with a suitable solvent if compatible with the experimental procedure.
3. Dissolving and Solution Preparation:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is properly sealed or use a condenser to prevent vapor release.
4. Post-Handling:
-
Thoroughly clean all glassware and equipment after use.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Decontaminate the work area.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste.[3]
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect all solid waste, including unused chemicals and contaminated materials (e.g., weigh boats, contaminated gloves), in a clearly labeled, sealed, and compatible hazardous waste container.[3] - The label should include "Hazardous Waste," the full chemical name, and associated hazard warnings.[3] |
| Liquid Waste | - Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. - Do not mix with incompatible waste streams. |
| Empty Containers | - Triple rinse empty containers with a suitable solvent. - The rinsate should be collected and disposed of as hazardous liquid waste. - Puncture or otherwise render the container unusable before disposal to prevent reuse. |
| Spill and Cleanup Waste | - In the event of a spill, wear appropriate PPE. - For small spills, gently cover with an inert absorbent material. - For larger spills, follow your institution's emergency spill response protocol. - Collect all cleanup materials in a labeled hazardous waste container.[3] |
All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
